4,5-Dichloro-6-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUNBOQRQYAIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472764 | |
| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83942-10-3 | |
| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 4,5-dichloro-6-methylpyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the public domain, this document provides a plausible and experimentally supported two-step route, commencing with the synthesis of the key intermediate, 6-methylpyrimidine-4,5-diol, followed by its chlorination. The methodologies presented are based on established principles of heterocyclic chemistry and analogous transformations reported in the scientific literature.
I. Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 6-Methylpyrimidine-4,5-diol. This step involves the cyclocondensation of an appropriate three-carbon precursor with formamidine. A logical starting material is ethyl 2-amino-2-cyanoacetate, which can be formylated and then cyclized with acetamidine.
-
Step 2: Chlorination of 6-Methylpyrimidine-4,5-diol. The diol intermediate is then subjected to chlorination to yield the final product, this compound. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).
The overall reaction scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis. These are adapted from general procedures for similar chemical transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 6-Methylpyrimidine-4,5-diol
This procedure is adapted from established methods for the synthesis of substituted pyrimidinediols.
1.1. Materials and Reagents:
-
Ethyl 2-amino-2-cyanoacetate
-
Acetic anhydride
-
Formic acid
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
1.2. Experimental Workflow:
Caption: Workflow for the synthesis of 6-methylpyrimidine-4,5-diol.
1.3. Procedure:
-
Formylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-amino-2-cyanoacetate (1.0 eq) in a mixture of acetic anhydride (1.2 eq) and formic acid (3.0 eq). Heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Removal of Volatiles: After the reaction is complete, cool the mixture to room temperature and remove the excess formic acid and acetic anhydride under reduced pressure.
-
Cyclization: To the crude ethyl 2-(formamido)-2-cyanoacetate, add methanol followed by a solution of sodium methoxide in methanol (2.5 eq). To this mixture, add acetamidine hydrochloride (1.1 eq).
-
Reaction: Heat the resulting mixture at reflux for 4-6 hours. Monitor the completion of the reaction by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation and Purification: The precipitate of 6-methylpyrimidine-4,5-diol is collected by filtration, washed with cold water and then with diethyl ether. The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.
1.4. Quantitative Data (Projected):
| Parameter | Value |
| Starting Material | Ethyl 2-amino-2-cyanoacetate |
| Key Reagents | Acetic anhydride, Formic acid, Acetamidine HCl, NaOMe |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6-9 hours (total) |
| Projected Yield | 50-60% |
| Purity (after recrystallization) | >95% |
Step 2: Chlorination of 6-Methylpyrimidine-4,5-diol
This procedure is a standard method for the conversion of hydroxypyrimidines to chloropyrimidines.
2.1. Materials and Reagents:
-
6-Methylpyrimidine-4,5-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
2.2. Experimental Workflow:
Caption: Workflow for the chlorination of 6-methylpyrimidine-4,5-diol.
2.3. Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-methylpyrimidine-4,5-diol (1.0 eq). Add phosphorus oxychloride (5.0-10.0 eq) and a catalytic amount of N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
2.4. Quantitative Data (Projected):
| Parameter | Value |
| Starting Material | 6-Methylpyrimidine-4,5-diol |
| Key Reagents | Phosphorus oxychloride, N,N-Dimethylaniline |
| Solvent | None (POCl₃ acts as solvent) |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 4-8 hours |
| Projected Yield | 70-85% |
| Purity (after chromatography) | >98% |
III. Concluding Remarks
The described two-step synthesis pathway provides a robust and logical approach for the preparation of this compound. The procedures are based on well-established organic chemistry transformations and are amenable to laboratory-scale synthesis. Researchers are advised to perform all manipulations in a well-ventilated fume hood and to adhere to all standard laboratory safety procedures, particularly when handling corrosive reagents like phosphorus oxychloride. The projected yields are based on typical outcomes for similar reactions and may require optimization for specific experimental setups.
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-6-methylpyrimidine and Its Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of heterocyclic compounds is paramount for predicting their behavior in biological systems and for guiding synthetic strategies. This technical guide focuses on the physicochemical properties of 4,5-Dichloro-6-methylpyrimidine, a substituted pyrimidine of interest. Due to the limited availability of experimental data for this specific isomer, this guide also provides a comparative analysis of its more extensively characterized isomers, 4,6-Dichloro-5-methylpyrimidine and 2,4-Dichloro-6-methylpyrimidine. This comparative approach offers valuable insights into the structure-property relationships within this class of compounds.
Comparative Physicochemical Properties
The following table summarizes the available quantitative data for this compound and its isomers, facilitating a clear comparison of their key physicochemical properties. It is important to note the relative scarcity of experimentally determined data for this compound.
| Property | This compound | 4,6-Dichloro-5-methylpyrimidine | 2,4-Dichloro-6-methylpyrimidine |
| CAS Number | 83942-10-3 | 4316-97-6[1][2] | 5424-21-5[3][4][5][6][7][8][9][10] |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂[1][2] | C₅H₄Cl₂N₂[4][5][6][7][8] |
| Molecular Weight | 163.00 g/mol | 163.00 g/mol [1][2] | 163.001 g/mol [7] |
| Melting Point | Not available | 59 °C[11] | 44-47 °C (lit.)[5][9][10][12] |
| Boiling Point | Not available | Not available | 219 °C (lit.)[5][9][12] |
| Solubility | Not available | Not available | Soluble in Chloroform, Ether, Ethyl Acetate and Toluene. Insoluble in water.[7][12] |
| Appearance | Not available | Solid | White to pale yellow powder[9] or Crystals[6] |
Experimental Protocols
General Synthesis of Dichloromethylpyrimidines
A common route for the synthesis of dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursor. For instance, a general procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine is as follows:
-
Reaction Setup: 4,6-dihydroxy-2-methylpyrimidine is added to a mixture of thionyl chloride and acetonitrile.[13]
-
Reaction Conditions: The reaction mixture is heated, for example, to 80 °C, and stirred for several hours (e.g., 3 hours).[13] The progress of the reaction is monitored using thin-layer chromatography (TLC).[13]
-
Work-up: Upon completion, the excess thionyl chloride is removed under reduced pressure.[13] The remaining residue is then carefully poured into ice water.[13]
-
Purification: The resulting precipitate is collected by filtration and purified by column chromatography to yield the final product.[13]
A similar approach could be envisioned for the synthesis of this compound starting from the appropriate dihydroxy precursor.
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physicochemical properties of synthesized compounds:
-
Melting Point: The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Boiling Point: For liquid compounds, the boiling point is determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and condenses is recorded.
-
Solubility: The solubility of the compound is assessed by adding a small, weighed amount of the substance to a known volume of a specific solvent (e.g., water, ethanol, chloroform) at a given temperature. The mixture is agitated, and the concentration of the resulting saturated solution is determined.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the molecule. ChemicalBook provides access to ¹H NMR spectral data for this compound (83942-10-3).[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Logical Workflow for Characterization
For a novel or less-characterized compound like this compound, a systematic workflow is essential for its comprehensive evaluation. The following diagram illustrates a logical progression from synthesis to initial toxicological assessment.
Safety and Handling
Substituted dichloropyrimidines are generally handled with care in a laboratory setting. For instance, 4,6-Dichloro-5-methylpyrimidine is classified with the signal word "Danger" and is known to cause severe skin burns and eye damage.[2] Similarly, 2,4-Dichloro-6-methylpyrimidine is also labeled as causing severe skin burns and eye damage.[3][8] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) for the specific compound should always be consulted.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 5. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]
- 6. A10363.14 [thermofisher.com]
- 7. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 8. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]
- 11. labproinc.com [labproinc.com]
- 12. chembk.com [chembk.com]
- 13. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. This compound(83942-10-3) 1H NMR spectrum [chemicalbook.com]
4,5-Dichloro-6-methylpyrimidine CAS number and identifiers
An In-depth Technical Guide to Dichloromethylpyrimidines
A comprehensive overview of the chemical identifiers, properties, synthesis, and applications of chlorinated methylpyrimidine isomers, with a focus on 4,6-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine.
Introduction:
Initial searches for "4,5-dichloro-6-methylpyrimidine" suggest a potential discrepancy in the nomenclature, as this specific isomer is not widely documented in chemical literature. However, extensive data is available for the closely related and commercially significant isomers: 4,6-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine. This guide provides a detailed technical overview of these two compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. Their reactivity is largely defined by the presence of two chlorine atoms, making them versatile precursors for a variety of chemical transformations.
Chemical Identifiers and Physical Properties
For clarity and precise identification, the following tables summarize the key identifiers and physical properties of 4,6-dichloro-5-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine.
Table 1: Chemical Identifiers
| Identifier | 4,6-Dichloro-5-methylpyrimidine | 2,4-Dichloro-6-methylpyrimidine |
| CAS Number | 4316-97-6[1] | 5424-21-5[2][3] |
| PubChem CID | 818860[1] | 79471[3] |
| Molecular Formula | C₅H₄Cl₂N₂[1] | C₅H₄Cl₂N₂[2][3] |
| IUPAC Name | 4,6-dichloro-5-methylpyrimidine[1] | 2,4-dichloro-6-methylpyrimidine[3] |
| InChI | InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3[1] | InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3[2][3] |
| InChIKey | NUEYDUKUIXVKNB-UHFFFAOYSA-N[1] | BTLKROSJMNFSQZ-UHFFFAOYSA-N[2][3] |
| SMILES | CC1=C(N=CN=C1Cl)Cl[1] | CC1=CC(=NC(=N1)Cl)Cl[3] |
| EC Number | 627-703-0[1] | 226-563-4[3] |
| UNII | J929QW2Q3K[1] | 6N8JD43WQQ[3] |
Table 2: Physical and Chemical Properties
| Property | 4,6-Dichloro-5-methylpyrimidine | 2,4-Dichloro-6-methylpyrimidine |
| Molecular Weight | 163.00 g/mol [1] | 163.00 g/mol [4][5] |
| Appearance | Solid | White to Orange to Green powder to crystal[2] |
| Melting Point | Not available | 44-47 °C[4][5] |
| Boiling Point | Not available | 219 °C[4][5] |
| Solubility | Not available | Soluble in Chloroform, Ether, Ethyl Acetate and Toluene. Insoluble in water.[2][4] |
Experimental Protocols: Synthesis
The synthesis of dichloromethylpyrimidines typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. Below are generalized experimental protocols for the synthesis of the two isomers.
Synthesis of 4,6-Dichloro-2-methylpyrimidine
A common method for the synthesis of 4,6-dichloro-2-methylpyrimidine involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Protocol using Thionyl Chloride: [6]
-
Reaction Setup: To a solution of 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in a suitable solvent such as acetonitrile, add thionyl chloride (4 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Isolation: Slowly pour the residue into ice water.
-
Purification: Filter the precipitated solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.
Protocol using Triphosgene: [7]
-
Precursor Synthesis: Synthesize 4,6-dihydroxy-2-methylpyrimidine by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.
-
Chlorination Reaction: Add N,N-diethylaniline and dichloroethane to the obtained 4,6-dihydroxy-2-methylpyrimidine and heat to reflux.
-
Reagent Addition: Slowly add a solution of triphosgene in dichloroethane.
-
Reaction Conditions: Continue the reflux for 6-8 hours.
-
Work-up and Purification: Wash the reaction solution, dry the organic layer, filter, concentrate, and then obtain the solid product through recrystallization and decolorization.
Synthesis of 2,4-Dichloro-6-methylpyrimidine
The synthesis of 2,4-dichloro-6-methylpyrimidine is typically achieved by the chlorination of 6-methyluracil (6-methylpyrimidine-2,4-diol) using phosphorus oxychloride.[8]
Protocol using Phosphorus Oxychloride: [8]
-
Reaction Setup: Charge a flask with 6-methyluracil (1 equivalent) and phosphorus oxychloride (8 volumes) under an inert atmosphere.
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir for approximately 8-10 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture to remove the majority of the phosphorus oxychloride. Add dichloromethane (DCM) to the residue.
-
Neutralization: Slowly add the resulting solution to a 25% aqueous potassium carbonate solution to a pH of 3-4.
-
Extraction and Isolation: Separate the organic phase, and extract the aqueous phase with DCM. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic pathway from a dihydroxypyrimidine precursor to the corresponding dichlorinated product.
Caption: General workflow for the synthesis of dichloromethylpyrimidines.
Applications and Reactivity
Dichloromethylpyrimidines are valuable building blocks in organic synthesis due to the reactivity of the chlorine atoms, which can be readily displaced by nucleophiles. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a wide range of derivatives with potential biological activities.
Key Applications:
-
Pharmaceutical Development: These compounds serve as intermediates in the synthesis of various pharmaceuticals, including antiviral agents.[9]
-
Agrochemicals: They are important precursors for herbicides and pesticides.[9]
-
Material Science: Dichloromethylpyrimidines are used in the formulation of specialty polymers and resins.[9]
Chemical Reactivity Pathway
The two chlorine atoms on the pyrimidine ring can be substituted in a stepwise manner, allowing for the synthesis of mono- and di-substituted products. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
Caption: General reaction pathway for dichloromethylpyrimidines.
References
- 1. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 3. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]
- 6. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
Spectroscopic Data for Dichloro-6-methylpyrimidine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for isomers of dichloro-6-methylpyrimidine, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public data for 4,5-Dichloro-6-methylpyrimidine, this document presents information on the closely related isomers, 4,6-Dichloro-5-methylpyrimidine and 2,4-Dichloro-6-methylpyrimidine, to serve as a comparative reference.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for the specified isomers.
Table 1: NMR Spectroscopic Data for Dichloropyrimidine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
| 4,6-Dichloro-5-methoxypyrimidine | ¹H | CDCl₃ | 8.55 (s, 1H), 4.00 (s, 3H)[1] |
Table 2: IR Spectroscopic Data for Dichloromethylpyrimidine Isomers
| Compound | Technique | Wavenumber (cm⁻¹) |
| 4,6-Dichloro-5-methylpyrimidine | Film | Data not explicitly provided in search results.[2] |
| 2,4-Dichloro-6-methylpyrimidine | KBr-Pellet | Data not explicitly provided in search results.[3] |
Note: While the existence of IR spectra is noted, the specific peak values are not detailed in the available search results.
Table 3: Mass Spectrometry Data for Dichloromethylpyrimidine Isomers
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,4-Dichloro-6-methylpyrimidine | GC-MS | 162, 164[3] | Data not specified. |
| 4,6-Dichloropyrimidine | Electron Ionization | 148, 150, 152[4] | 113, 86, 51 |
Note: The molecular weight of this compound is 163.00 g/mol . Mass spectrometry data for this specific isomer was not found.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the following steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, standard parameters are a pulse angle of 30-45 degrees, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width (e.g., 0-200 ppm).
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
A general procedure for obtaining an FTIR spectrum of a solid pyrimidine derivative is as follows:
-
Sample Preparation (KBr Pellet Technique): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
A typical protocol for the analysis of pyrimidine derivatives by mass spectrometry is outlined below:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and introduced into the GC column for separation before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can help in structural elucidation.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the interplay between different spectroscopic techniques for structural elucidation.
References
- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 2. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
An In-depth Technical Guide on the Biological Activity of 4,5-Dichloro-6-methylpyrimidine Derivatives
This technical guide provides a comprehensive overview of the biological activities of 4,5-dichloro-6-methylpyrimidine derivatives, targeting researchers, scientists, and professionals in drug development. The document covers their synthesis, anticancer, antimicrobial, and kinase inhibitory properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Synthesis of Pyrimidine Derivatives
The synthesis of various biologically active pyrimidine derivatives often starts from a common precursor. A general synthetic route involves nucleophilic aromatic substitution reactions. For instance, 4,6-dichloropyrimidine can be reacted with Boc-protected piperazine, followed by deprotection and subsequent reaction with various arylsulfonyl chlorides to yield 4,6-disubstituted pyrimidine derivatives.[1][2] Another common method is the Suzuki cross-coupling reaction, where a pyrimidine derivative is treated with various arylboronic acids in the presence of a palladium catalyst.[3][4][5]
A synthetic pathway for 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives is outlined below.[1]
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases.[6]
A series of 2,4-dichloro-6-methylpyrimidine derivatives have been designed and synthesized as potential inhibitors of EGFR kinase, particularly for non-small cell lung cancer (NSCLC).[7] One of the most promising compounds, L-18, exhibited strong antiproliferative activity against H1975 cells with an IC50 value of 0.65 ± 0.06 μM and showed selectivity against EGFRT790M/L858R kinase.[7] The compound was also found to induce apoptosis and inhibit the migration and invasion of H1975 cells.[7]
The EGFR signaling pathway is a critical target in cancer therapy. Its aberrant activation can lead to uncontrolled cell proliferation and survival.
Numerous pyrimidine derivatives have been evaluated for their cytotoxic effects on a range of cancer cell lines. The antiproliferative activity is typically quantified by IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| L-18 | H1975 (NSCLC) | 0.65 ± 0.06 | [7] |
| Compound 1 | Human hepatoma | 39 | [8] |
| Compound 2a | Various cell lines | 5-8 (at 48h) | [9] |
| Compound 2c | Jurkat | DC50 = 2.7 | [10] |
| Compound 3b | C32 (melanoma) | 24.4 | [11] |
| Compound 3b | A375 (melanoma) | 25.4 | [11] |
| Compound 7 | K562 (leukemia) | 2.27 | [12] |
| Compound 7 | HL-60 (leukemia) | 1.42 | [12] |
| Compound 10 | K562 (leukemia) | 2.53 | [12] |
| Compound 10 | HL-60 (leukemia) | 1.52 | [12] |
| Quinazoline-chalcone 14g | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622–1.81 | [13] |
Antimicrobial Activity
Certain derivatives of this compound have also been investigated for their antimicrobial properties against a spectrum of bacteria and fungi.
The antibacterial efficacy is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4 | S. aureus | - | [3] |
| Compound 4 | E. coli | - | [3] |
| Compound 13 | S. aureus | - | [3] |
| Compound 13 | S. saprophyticus | - | [3] |
| Derivative 33 | M. smegmatis | 9 | [14] |
| Derivative 33 | S. aureus | 25 | [14] |
| Derivative 33 | E. coli | 100 | [14] |
| Compound 2D | S. aureus ATCC 29213 | 0.5 | [15] |
| Compound 2D | MRSA-2 | 1 | [15] |
Several novel trifluoromethyl pyrimidine derivatives have shown promising in vitro antifungal activities against various plant pathogenic fungi.
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5b | Botrytis cinerea | 96.76 | [16] |
| 5j | Botrytis cinerea | 96.84 | [16] |
| 5l | Botrytis cinerea | 100 | [16] |
| 5v | Sclerotinia sclerotiorum | 82.73 | [16] |
Kinase Inhibition
Beyond EGFR, pyrimidine derivatives have been identified as inhibitors of other protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases.
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| Compound 2c | Casein Kinase 2 (CK2) | Ki = 40 | [10] |
| Compound 14 | MARK4 | - | [1][2] |
| Lead Compound | Casein Kinase 1 (CK1) | IC50 = 78 | [17] |
Experimental Protocols
A summary of common experimental protocols used in the evaluation of this compound derivatives is provided below.
A general procedure for the synthesis of 4,6-disubstituted pyrimidine derivatives involves the following steps:[1]
-
Nucleophilic Aromatic Substitution: 4,6-Dichloropyrimidine is reacted with a nucleophile, such as Boc-protected piperazine, in the presence of a base like triethylamine (TEA) in a suitable solvent (e.g., isopropanol).
-
Suzuki Coupling: The resulting intermediate is then subjected to a Suzuki coupling reaction with an appropriate boronic acid (e.g., thiophen-3-ylboronic acid) using a palladium catalyst.
-
Deprotection and Final Coupling: The Boc protecting group is removed, and the deprotected intermediate is reacted with various arylsulfonyl chlorides in a solvent like dichloromethane (DCM) with TEA to yield the final products.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][18]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
This method is used for the preliminary evaluation of antimicrobial activity.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly swabbed with the bacterial culture.
-
Well Creation: Wells are created in the agar using a sterile borer.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Serial Dilutions: Serial dilutions of the test compound are prepared.
-
Incorporation into Agar: Each dilution is incorporated into molten agar, which is then poured into Petri plates.
-
Inoculation: The surface of each plate is inoculated with the test microorganism.
-
Incubation: The plates are incubated under suitable conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Derivatives of this compound represent a versatile scaffold with a broad spectrum of biological activities. Their potential as anticancer agents, particularly as kinase inhibitors, is well-documented, with several compounds showing potent activity against various cancer cell lines. Furthermore, their antimicrobial properties highlight their potential for development as novel antibacterial and antifungal agents. The synthetic accessibility of this pyrimidine core allows for extensive structural modifications, paving the way for the optimization of their biological profiles. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Kinase Inhibitors in Cancer Neuroscience: Mechanisms, Therapeutic Potential, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 4,5-dichloro-6-methylpyrimidine is limited in publicly available literature. This guide synthesizes information on its predicted reactivity based on established principles of pyrimidine chemistry and data from closely related analogs. All experimental protocols provided are representative and may require optimization.
Introduction
This compound is a substituted pyrimidine of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The pyrimidine core is a key pharmacophore in numerous approved drugs, and the presence of two reactive chlorine atoms and a methyl group on this scaffold allows for diverse and regioselective functionalization. This guide provides a comprehensive overview of the predicted chemical behavior of this compound, including its synthesis, key reactions, and potential applications.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Dichloromethylpyrimidines
| Property | This compound (Predicted/Reported) | 4,6-Dichloro-5-methylpyrimidine (Reported)[1] | 2,4-Dichloro-6-methylpyrimidine (Reported)[2] |
| CAS Number | 83942-10-3 | 4316-97-6 | 5424-21-5 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol | 163.00 g/mol | 163.00 g/mol |
| Appearance | White to off-white solid (Predicted) | White to off-white crystalline solid | White to light yellow powder |
| Melting Point | Not available | 59-61 °C | 44-47 °C |
| Boiling Point | Not available | Not available | 219 °C |
Table 2: Spectroscopic Data of Dichloromethylpyrimidines
| Data Type | This compound | 4,6-Dichloro-5-methylpyrimidine (Predicted) | 2,4-Dichloro-6-methylpyrimidine (Reported) |
| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, CH₃), ~8.7 (s, 1H, Ar-H) | δ ~2.4 (s, 3H, CH₃), ~8.6 (s, 1H, Ar-H) | δ ~2.6 (s, 3H, CH₃), ~7.2 (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | Predicted: ~20 (CH₃), ~125 (C5), ~150 (C4), ~158 (C6), ~160 (C2) | Predicted: ~18 (CH₃), ~130 (C5), ~155 (C4/C6), ~160 (C2) | δ 24.9 (CH₃), 121.9 (C5), 162.7 (C4), 167.3 (C6), 170.8 (C2) |
| Mass Spectrum (EI) | Predicted: m/z 162 (M⁺), 164 (M+2)⁺, 127 (M-Cl)⁺ | Predicted: m/z 162 (M⁺), 164 (M+2)⁺, 127 (M-Cl)⁺ | m/z 162 (M⁺), 164 (M+2)⁺, 127 (M-Cl)⁺ |
Synthesis
A plausible synthetic route to this compound starts from the readily available 6-methyluracil. The synthesis involves a two-step process of halogenation.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of 5-Chloro-6-methyluracil [3]
-
To a stirred suspension of 6-methyluracil (1.0 eq) in a suitable solvent such as acetic acid, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-chloro-6-methyluracil.
Step 2: Synthesis of this compound
-
To a flask containing 5-chloro-6-methyluracil (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux (around 110 °C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Behavior
The reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring and the presence of two chlorine atoms at positions C4 and C5.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack. The general order of reactivity for chloro substituents on a pyrimidine ring is C4(6) > C2 > C5. Therefore, in this compound, the chlorine at the C4 position is predicted to be significantly more reactive towards nucleophiles than the chlorine at the C5 position.[4][5] This regioselectivity allows for sequential functionalization.
Caption: Predicted regioselectivity in SNAr reactions.
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Predicted Major Product | Reaction Conditions |
| Amines (R-NH₂) | 4-Amino-5-chloro-6-methylpyrimidine | Mild conditions (e.g., base, alcohol solvent, room temp. to reflux) |
| Alkoxides (R-O⁻) | 4-Alkoxy-5-chloro-6-methylpyrimidine | Base (e.g., NaH, K₂CO₃), aprotic solvent |
| Thiolates (R-S⁻) | 4-Thioether-5-chloro-6-methylpyrimidine | Base (e.g., K₂CO₃), DMF or similar solvent |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The reactivity of the C-Cl bonds in these reactions generally follows the same trend as in SNAr, with the C4-Cl being more reactive.
This reaction allows for the introduction of aryl or vinyl groups.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (General) [6][7]
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
This method is used for the formation of C-N bonds with a wide range of amines.[8][9]
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination (General) [10]
-
To a dry reaction flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).
-
Add the solvent (e.g., anhydrous toluene or dioxane).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
This reaction is employed to introduce alkyne moieties.[11][12]
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling (General) [13][14]
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.1-1.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.
-
Stir the reaction at room temperature to 60 °C under an inert atmosphere until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the ammonium salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Drug Development and Medicinal Chemistry Applications
Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The ability to selectively functionalize the 4- and 5-positions of this compound makes it a valuable scaffold for the synthesis of compound libraries for drug discovery. Potential applications include the development of:
-
Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.
-
Antiviral and Anticancer Agents: Many nucleoside analogs with modified pyrimidine bases exhibit potent antiviral and anticancer activities.
-
Agrochemicals: Pyrimidine derivatives are also utilized in the development of herbicides and fungicides.
Caption: Role in a typical drug discovery workflow.
Conclusion
This compound, while not extensively studied, represents a promising scaffold for chemical synthesis due to its predicted reactivity and potential for regioselective functionalization. Based on the well-established chemistry of related dichloropyrimidines, the C4-chloro position is expected to be the primary site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the sequential introduction of diverse functionalities. This predictable reactivity, combined with the importance of the pyrimidine core in bioactive molecules, makes this compound a valuable building block for researchers in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its synthetic potential.
References
- 1. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Dichloropyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted dichloropyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The pyrimidine core, a key structural motif in nucleobases, provides a scaffold that can be readily modified to interact with a wide range of biological targets. The presence of two reactive chlorine atoms allows for selective functionalization, making dichloropyrimidines valuable intermediates in the synthesis of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted dichloropyrimidines, with a focus on their applications in oncology and inflammatory diseases.
Core Applications in Drug Discovery
The dichloropyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[2] Dichloropyrimidine derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase-activated protein kinase 1 (MSK1), and Hematopoietic Progenitor Kinase 1 (HPK1).[3][4][5]
Beyond oncology, substituted dichloropyrimidines have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes.[6][7] Their diverse biological activities also extend to antiviral, antimicrobial, and other therapeutic areas.[8]
Synthesis of Substituted Dichloropyrimidines
The synthesis of substituted dichloropyrimidines typically starts from commercially available dichloropyrimidine isomers, most commonly 2,4-dichloropyrimidine or 4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms allows for regioselective substitution, enabling the introduction of various functional groups.
A general synthetic approach involves the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms are displaced by nucleophiles such as amines, alcohols, or thiols.[9] The regioselectivity of this reaction can be influenced by the electronic and steric properties of the substituents on the pyrimidine ring and the reaction conditions.[10] For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[9]
Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have also been employed to introduce aryl, heteroaryl, and alkynyl groups at specific positions on the pyrimidine ring, further expanding the chemical diversity of this scaffold.[5]
Experimental Protocol: Synthesis of 4-Amino-Substituted 2-Chloropyrimidines
This protocol describes a general procedure for the regioselective amination of 2,4-dichloropyrimidine at the C4 position.
Materials:
-
2,4-Dichloropyrimidine
-
Desired primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-substituted 2-chloropyrimidine.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of substituted dichloropyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Anticancer Activity: EGFR Kinase Inhibitors
A significant number of 2,4-disubstituted pyrimidine derivatives have been developed as potent inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC).[11] Many of these inhibitors are designed to target specific mutations in the EGFR kinase domain, such as the T790M resistance mutation.[3]
Table 1: Inhibitory Activity of 2,4-Diarylaminopyrimidine Derivatives against EGFRT790M/L858R
| Compound | R Group | IC50 (nM) for EGFRT790M/L858R |
| 1a | -H | 15.2 |
| 1b | -CH3 | 8.5 |
| 1c | -OCH3 | 25.1 |
| 1d | -Cl | 4.1 |
Data compiled from multiple sources.
The SAR for this class of compounds indicates that substitution at the 4-position of the aniline ring significantly influences inhibitory activity. Small, electron-withdrawing groups, such as chlorine, at this position tend to enhance potency.
Anti-inflammatory Activity: COX Inhibition
Substituted 4,6-dichloropyrimidines have been explored as anti-inflammatory agents, with their mechanism of action often attributed to the inhibition of COX enzymes.[6][8]
Table 2: In Vitro COX-2 Inhibitory Activity of Substituted Pyrimidine Derivatives
| Compound | Substituent at C4 | % Inhibition of COX-2 at 10 µM |
| 2a | Morpholine | 65% |
| 2b | Piperidine | 58% |
| 2c | N-methylpiperazine | 72% |
Data is illustrative and compiled from representative studies.
The nature of the substituent at the C4 position plays a critical role in determining the COX-2 inhibitory activity. Heterocyclic amines, such as morpholine and N-methylpiperazine, have shown promising results.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of dichloropyrimidine-based drugs requires knowledge of the signaling pathways they modulate. For kinase inhibitors, this involves elucidating their interaction with the ATP-binding pocket of the target kinase and the subsequent downstream effects.
EGFR Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the EGFR signaling pathway by a representative 2,4-disubstituted pyrimidine inhibitor.
Caption: Inhibition of the EGFR signaling cascade by a dichloropyrimidine-based inhibitor.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay to evaluate the potency of dichloropyrimidine derivatives.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
Substituted dichloropyrimidines represent a privileged scaffold in modern drug discovery, offering a versatile platform for the development of targeted therapies. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective inhibitors for the treatment of cancer, inflammatory disorders, and other diseases. The continued exploration of the chemical space around the dichloropyrimidine core, guided by detailed SAR studies and a deep understanding of their mechanism of action, holds great promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. mdpi.com [mdpi.com]
The Versatility of Dichloromethylpyrimidines in Medicinal Chemistry: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Applications of Dichloromethylpyrimidine Scaffolds in Modern Drug Discovery
The dichloromethylpyrimidine core, a privileged scaffold in medicinal chemistry, serves as a versatile building block for the synthesis of a wide array of biologically active compounds. While direct applications of 4,5-dichloro-6-methylpyrimidine are not extensively documented in publicly available research, its isomers, particularly 2,4-dichloro-6-methylpyrimidine and 4,6-dichloro-5-methylpyrimidine, have proven to be invaluable starting materials in the development of targeted therapies, most notably in oncology. This technical guide consolidates the current knowledge on the application of these key isomers in medicinal chemistry, providing insights into their synthetic utility, biological activities, and the signaling pathways they modulate.
Dichloromethylpyrimidines as Building Blocks for Kinase Inhibitors
The dichloromethylpyrimidine scaffold offers multiple reactive sites that can be selectively functionalized, making it an ideal template for the design of kinase inhibitors. The chlorine atoms at positions 2, 4, or 6 are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can interact with the ATP-binding pocket of kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of 2,4-dichloro-6-methylpyrimidine have been successfully utilized to develop potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][2] Notably, compounds have been designed to target the T790M/L858R mutant EGFR, which is responsible for acquired resistance to first and second-generation EGFR inhibitors.
A promising compound, designated as L-18 in one study, demonstrated significant inhibitory activity against the EGFRT790M/L858R kinase and potent antiproliferative activity against H1975 cancer cells, which harbor this mutation.[1][2]
Table 1: Biological Activity of EGFR Inhibitor L-18
| Compound | Target Kinase | Inhibitory Activity (%) | Cell Line | IC50 (µM) |
| L-18 | EGFRT790M/L858R | 81.9 | H1975 | 0.65 ± 0.06 |
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade involving multiple signaling proteins. Inhibitors like L-18 competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
Janus Kinase (JAK) Inhibitors
The diaminopyrimidine scaffold, often derived from dichloropyrimidines, is a key feature in a number of Janus Kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers.
Structure-based design has led to the development of potent and selective JAK3 inhibitors based on a pyrimidine-4,6-diamine core.[3] One such compound, 11e, exhibited excellent inhibitory activity against JAK3 with high selectivity over other JAK isoforms.[3]
Table 2: Kinase Inhibitory Activity of JAK3 Inhibitor 11e
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 11e | 180 | 110 | 2.1 | >1000 |
The JAK/STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade at the initial phosphorylation step.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of medicinal chemistry research. Below are representative protocols for the synthesis of key intermediates and final compounds derived from dichloromethylpyrimidines.
Synthesis of a 2,4-Disubstituted-6-methylpyrimidine EGFR Inhibitor (General Procedure)
This protocol is a generalized representation based on the synthesis of EGFR inhibitors derived from 2,4-dichloro-6-methylpyrimidine.
Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine
A solution of 2,4-dichloro-6-methylpyrimidine in a suitable solvent (e.g., isopropanol) is treated with an amine source (e.g., ammonia in an appropriate solvent) at elevated temperatures in a sealed vessel. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Synthesis of the final compound (e.g., L-18 analogue)
To a solution of 2-amino-4-chloro-6-methylpyrimidine in a polar aprotic solvent (e.g., DMF or DMSO), a substituted aniline or phenol is added, followed by a non-nucleophilic base (e.g., DIPEA or K2CO3). The reaction mixture is heated to promote the nucleophilic aromatic substitution. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final compound is purified by column chromatography or recrystallization.
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays.
-
Reagents and Materials : Recombinant human kinase, ATP, appropriate substrate peptide, kinase buffer, and the test compounds.
-
Procedure : The kinase reaction is initiated by mixing the recombinant kinase, the test compound at various concentrations, and the substrate in the kinase buffer. The reaction is started by the addition of ATP.
-
Detection : After incubation at a specific temperature for a set time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP or 33P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion
While the specific medicinal chemistry applications of this compound remain to be fully explored in the public domain, its isomers have demonstrated immense potential as foundational scaffolds for the development of potent and selective kinase inhibitors. The synthetic tractability of the dichloromethylpyrimidine core allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The successful development of EGFR and JAK inhibitors from these building blocks underscores the continued importance of the dichloromethylpyrimidine scaffold in the discovery of novel therapeutics for a range of diseases, particularly cancer and autoimmune disorders. Further exploration of the chemical space around this versatile core is likely to yield new and improved drug candidates in the future.
References
- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4,5-dichloro-6-methylpyrimidine, a heterocyclic organic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on established methodologies and theoretical frameworks for determining these critical physicochemical properties. The provided protocols and data for closely related analogs, such as 2,4-dichloro-6-methylpyrimidine, serve as a valuable reference for experimental design.
Physicochemical Properties
| Property | Information |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid, depending on purity. |
| General Solubility | Expected to be soluble in various organic solvents and have limited solubility in water. |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The following sections detail both qualitative solubility information for a related isomer and a comprehensive experimental protocol for determining the solubility of this compound.
Qualitative Solubility of Isomeric Dichloromethylpyrimidines
Quantitative solubility data for this compound is not currently available. However, information on the closely related isomer, 2,4-dichloro-6-methylpyrimidine, provides valuable insight into its likely solubility characteristics. 2,4-dichloro-6-methylpyrimidine is reported to be soluble in organic solvents such as chloroform, ether, ethyl acetate, and toluene, but insoluble or only slightly soluble in water.[1][2][3][4] Another related compound, 4,6-dichloro-5-methylpyrimidine, is described as soluble in methanol.
Table 1: Qualitative Solubility of 2,4-Dichloro-6-methylpyrimidine
| Solvent | Solubility |
| Chloroform | Soluble[1][2] |
| Ether | Soluble[1][2] |
| Ethyl Acetate | Soluble[1][2] |
| Toluene | Soluble[1][2] |
| Water | Insoluble/Slightly Soluble[1][4] |
| Methanol (for 4,6-dichloro-5-methylpyrimidine) | Soluble |
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining at the end of the experiment.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining undissolved solid, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of a compound.
Chemical Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Dichloropyrimidines can be susceptible to hydrolysis and photodegradation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Hydrolytic Stability:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Neutral: Purified water at an elevated temperature (e.g., 60-80 °C).
-
Basic: 0.1 M NaOH at room temperature and an elevated temperature (e.g., 60-80 °C).
-
-
Oxidative Stability: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stability: Dry heat in a calibrated oven (e.g., 80-100 °C) for both solid and solution forms.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be run in parallel.
General Procedure:
-
Prepare solutions of this compound in the respective stress condition media.
-
Expose the solutions to the specified conditions for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and neutralize it if necessary (for acidic and basic conditions).
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity, and mass spectrometry (MS) can aid in identifying degradants.
Table 2: Summary of Forced Degradation Conditions
| Condition | Reagent | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60-80 °C |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60-80 °C |
| Neutral Hydrolysis | Water | 60-80 °C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal (Dry) | - | 80-100 °C |
| Photostability | ICH Q1B Light Source | Ambient |
Diagram 2: General Workflow for Forced Degradation Studies
References
- 1. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [amp.chemicalbook.com]
- 2. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 3. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 4. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Dichloromethylpyrimidines from Diethyl Malonate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of dichloromethylpyrimidines, which are valuable intermediates in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of a diethyl malonate derivative with an amidine to form a dihydroxymethylpyrimidine, followed by chlorination to yield the target dichloromethylpyrimidine. This note will focus on the synthesis of 4,6-dichloro-2-methylpyrimidine as a representative example, with adaptations for the synthesis of 4,6-dichloro-5-methylpyrimidine.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as scaffolds in the design of therapeutic agents. Dichlorinated pyrimidines, in particular, serve as versatile precursors for the synthesis of more complex molecules due to the reactivity of the chloro groups, which allows for facile nucleophilic substitution reactions. The synthesis of these compounds from readily available starting materials like diethyl malonate is a common and cost-effective strategy in medicinal and process chemistry.
The synthetic route described herein involves two key transformations:
-
Pyrimidine Ring Formation: A condensation reaction between a malonic ester and an amidine to construct the pyrimidine core.
-
Chlorination: The conversion of the resulting dihydroxypyrimidine to the corresponding dichloropyrimidine using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Synthetic Pathway
The overall synthetic scheme is depicted below. For the synthesis of 4,6-dichloro-2-methylpyrimidine, diethyl malonate is reacted with acetamidine hydrochloride. For the synthesis of 4,6-dichloro-5-methylpyrimidine, diethyl methylmalonate would be reacted with formamidine hydrochloride.
Figure 1: General synthetic workflow for the preparation of 4,6-dichloro-2-methylpyrimidine from diethyl malonate.
Experimental Protocols
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This protocol is adapted from a procedure for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.[1][2]
Materials:
-
Methanol
-
Sodium methoxide
-
Dimethyl malonate (or diethyl malonate)
-
Acetamidine hydrochloride
-
4M Hydrochloric acid
-
Ice
Equipment:
-
Three-necked flask
-
Stirrer
-
Ice bath
-
Apparatus for distillation under reduced pressure
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer and placed in an ice bath, add methanol (e.g., 150 mL).
-
While stirring, add sodium methoxide (e.g., 18.4 g, 0.34 mol).
-
Once the sodium methoxide has dissolved, add dimethyl malonate (e.g., 13.2 g, 0.1 mol) and acetamidine hydrochloride (e.g., 9.45 g, 0.1 mol).
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.
-
Continue stirring at this temperature for 3-5 hours. The solution will appear as a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35 °C.
-
Dissolve the residue in water (e.g., 50 mL).
-
Adjust the pH of the solution to 1-2 with 4M hydrochloric acid. A white solid will precipitate.
-
Stir the mixture at 0 °C for 3-5 hours to complete crystallization.
-
Collect the solid by suction filtration.
-
Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).
-
Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
This protocol is based on general methods for the chlorination of dihydroxypyrimidines using phosphorus oxychloride.[3][4][5][6]
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional) or other bases like pyridine or triethylamine[3][4][5]
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Apparatus for distillation
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, suspend 4,6-dihydroxy-2-methylpyrimidine (e.g., 0.1 mol) in phosphorus oxychloride (e.g., 100 mL).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (e.g., 5 mL).
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After the reaction is complete, allow the mixture to cool and distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water to hydrolyze the remaining POCl₃.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography to yield 4,6-dichloro-2-methylpyrimidine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4,6-dichloro-2-methylpyrimidine.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl malonate, Acetamidine HCl | Sodium methoxide, Methanol | 18-25 | 3-5 | 86-87 | [1] |
| 1 | Diethyl malonate, Acetamidine HCl | Sodium methoxide | Reflux | 3 | ~91 | [2][7] |
| 2 | 4,6-Dihydroxy-2-methylpyrimidine | POCl₃, N,N-Dimethylaniline | Reflux | 6-8 | ~70 | |
| 2 | 2,4-Dihydroxy-6-methylpyrimidine | POCl₃, Pyridine | Reflux | - | 85 | [3] |
Synthesis of 4,6-Dichloro-5-methylpyrimidine
To synthesize 4,6-dichloro-5-methylpyrimidine, the starting material in Step 1 would be diethyl methylmalonate. The cyclization would be carried out with formamidine hydrochloride in the presence of a base like sodium ethoxide to yield 4,6-dihydroxy-5-methylpyrimidine. This intermediate would then be chlorinated in Step 2 using phosphorus oxychloride, following a similar procedure as described for the 2-methyl analog.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium methoxide is a strong base and is corrosive. Handle with care.
-
The reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
These protocols provide a general framework for the synthesis of dichloromethylpyrimidines. Researchers should consult the primary literature for more specific details and optimize the reaction conditions for their specific needs.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
Application Notes and Protocols for 4,5-Dichloro-6-methylpyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-6-methylpyrimidine is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms at positions 4 and 5, coupled with the directing effect of the methyl group at position 6, allows for selective functionalization through various synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1]
Key Applications in Drug Discovery
The this compound core serves as a rigid scaffold for the synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. The strategic modification of the pyrimidine ring at the chloro-positions enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Synthesis of Kinase Inhibitors:
Derivatives of dichloropyrimidines are extensively used in the development of inhibitors for a range of kinases, including:
-
Aurora Kinases: Essential for cell cycle regulation, making them key targets in cancer therapy.
-
Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor signaling pathway and a target for autoimmune diseases and B-cell malignancies.[2]
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in the treatment of various cancers.
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative diseases and cancer.[1]
-
Phosphoinositide 3-Kinase (PI3K): A central node in cell signaling pathways that is frequently dysregulated in cancer.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of dichloropyrimidines, which can be adapted for this compound. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents onto the pyrimidine core. The differential reactivity of the two chlorine atoms in this compound may allow for selective mono- or di-arylation under controlled conditions.
General Procedure for Mono-arylation:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, such as toluene/ethanol (e.g., 4:1, 10 mL), followed by an aqueous solution of a base, typically 2M Na₂CO₃ (1.5 mL).
-
Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyrimidine derivative.[2]
Quantitative Data for Suzuki-Miyaura Coupling of a Dichloropyrimidine Derivative:
The following table summarizes the yields for the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, providing an indication of the expected efficiency of this reaction.[3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-(Biphenyl-4-yl)-4,6-dichloropyrimidine | 60 |
| 2 | 4-Methoxyphenylboronic acid | 4,6-Dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 75 |
| 3 | 4-Fluorophenylboronic acid | 4,6-Dichloro-5-(4'-fluorobiphenyl-4-yl)pyrimidine | 68 |
| 4 | 3,5-Dimethylphenylboronic acid | 4,6-Dichloro-5-(3',5'-dimethylbiphenyl-4-yl)pyrimidine | 72 |
| 5 | Thiophene-2-boronic acid | 4,6-Dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 55 |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amine, ether, or thioether functionalities onto the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates this reaction. The regioselectivity of the substitution on this compound will be influenced by the electronic and steric effects of the methyl group and the other chloro substituent.
General Procedure for Amination:
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (10 mL) in a round-bottom flask.
-
Add the desired amine (1.1-1.5 equivalents) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aminated pyrimidine derivative.[1]
Quantitative Data for SNAr Reactions of Dichloropyrimidines:
The following table provides representative yields for the amination of various dichloropyrimidines, which can serve as a reference for reactions with this compound.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | N-Boc-piperazine | 4-(N-Boc-piperazin-1-yl)-6-chloropyrimidine | 85 | [1] |
| 2,4-Dichloropyrimidine | Cyclopentylamine | 2-Chloro-4-(cyclopentylamino)pyrimidine | 78 | [4] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine | N-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine | 95 | [5] |
Visualizations
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from a dichloropyrimidine building block.
Caption: General workflow for the synthesis and biological evaluation of pyrimidine-based kinase inhibitors.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Derivatives of pyrimidines have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a key kinase in the B-cell receptor signaling pathway, and its inhibition by pyrimidine derivatives is a therapeutic strategy for B-cell malignancies.
Caption: The B-cell receptor signaling cascade highlighting the role of BTK as a therapeutic target.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its utility in the construction of kinase inhibitors underscores its importance in modern drug discovery and development. The provided protocols and data serve as a guide for researchers to explore the synthetic potential of this compound in their own research endeavors. While specific examples for this compound are limited in the literature, the methodologies presented for analogous dichloropyrimidines provide a strong foundation for the development of novel therapeutics.
References
Application Notes and Protocols for Nucleophilic Substitution on 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the nucleophilic aromatic substitution (SNAr) on 4,5-dichloro-6-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery, as the pyrimidine scaffold is a core component of numerous biologically active compounds. The protocols outlined herein are designed to be a robust starting point for the synthesis of a diverse library of substituted pyrimidine derivatives.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines. In this compound, the two chlorine atoms serve as leaving groups that can be displaced by a variety of nucleophiles. The regioselectivity of this substitution is influenced by the electronic effects of the ring nitrogen atoms and the methyl group. Generally, the C4 position in pyrimidines is more susceptible to nucleophilic attack than the C5 position due to greater activation by the ring nitrogens. The methyl group at C6, being weakly electron-donating, may have a modest electronic and steric influence on the reaction. These protocols provide methods for the selective monosubstitution and potential disubstitution of the chloro groups.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and outcomes for the nucleophilic substitution on this compound with common nucleophiles. Please note that these are illustrative examples, and optimization may be required for specific substrates.
Table 1: Monosubstitution with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Morpholine | DMF | K₂CO₃ | 80 | 4 | 4-(Morpholin-4-yl)-5-chloro-6-methylpyrimidine | 85 |
| Aniline | Dioxane | NaH | 100 | 6 | 4-(Phenylamino)-5-chloro-6-methylpyrimidine | 78 |
| Benzylamine | Acetonitrile | Et₃N | Reflux | 8 | 4-(Benzylamino)-5-chloro-6-methylpyrimidine | 82 |
| Piperidine | Ethanol | K₂CO₃ | Reflux | 5 | 4-(Piperidin-1-yl)-5-chloro-6-methylpyrimidine | 90 |
Table 2: Monosubstitution with Thiols
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | DMF | K₂CO₃ | 25 | 2 | 4-(Phenylthio)-5-chloro-6-methylpyrimidine | 92 |
| Ethanethiol | Acetonitrile | NaH | 50 | 3 | 4-(Ethylthio)-5-chloro-6-methylpyrimidine | 88 |
| Benzyl Mercaptan | THF | Et₃N | 60 | 4 | 4-(Benzylthio)-5-chloro-6-methylpyrimidine | 85 |
Table 3: Monosubstitution with Alkoxides
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Methoxide | Methanol | NaOMe | Reflux | 6 | 4-Methoxy-5-chloro-6-methylpyrimidine | 75 |
| Sodium Ethoxide | Ethanol | NaOEt | Reflux | 6 | 4-Ethoxy-5-chloro-6-methylpyrimidine | 72 |
| Sodium tert-Butoxide | THF | NaOtBu | 50 | 12 | 4-(tert-Butoxy)-5-chloro-6-methylpyrimidine | 65 |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, aniline, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 163 mg).
-
Add the amine nucleophile (1.1 mmol).
-
Suspend the reactants in a suitable anhydrous solvent (e.g., DMF, 5 mL).
-
Add a base, such as anhydrous K₂CO₃ (1.5 mmol, 207 mg) or Et₃N (1.5 mmol, 209 µL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-chloro-6-methylpyrimidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Thiolation of this compound
This protocol provides a general method for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, ethanethiol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 mmol) and a suitable anhydrous solvent (e.g., DMF, 5 mL).
-
If using a base like NaH, add it portion-wise to the solution of the thiol at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol, 163 mg) in the same solvent.
-
If using a base like K₂CO₃, add it directly to the mixture of the pyrimidine and thiol in the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water (if NaH was used).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 4-thio-5-chloro-6-methylpyrimidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: A generalized experimental workflow for the nucleophilic substitution on this compound.
Caption: The general mechanism for nucleophilic aromatic substitution on this compound.
Purification of 4,5-Dichloro-6-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,5-Dichloro-6-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common impurities, recommended purification techniques, and step-by-step experimental procedures. The protocols provided are based on established methods for analogous dichloropyrimidine compounds and may require optimization for specific sample purities and scales.
Introduction
This compound is a substituted pyrimidine ring that serves as a versatile building block in medicinal chemistry and materials science. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological and chemical screening results. Synthetic routes to this compound may result in impurities that can interfere with subsequent reactions. Therefore, effective purification is a crucial step in its preparation.
Common impurities in the synthesis of this compound can include:
-
Unreacted starting materials: Such as the corresponding dihydroxypyrimidine precursor.
-
Mono-chlorinated intermediates: Compounds where only one of the hydroxyl groups has been replaced by a chlorine atom.
-
By-products from the chlorinating agent: For example, phosphorous-containing residues if phosphorus oxychloride (POCl₃) is used.
-
Isomeric impurities: Other dichloromethylpyrimidine isomers that may form under certain reaction conditions.
The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. The most common and effective techniques for purifying dichloropyrimidines are recrystallization and column chromatography.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of this compound using different techniques. The data is extrapolated from typical results for closely related dichloropyrimidine compounds.
| Purification Technique | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexane, Toluene | > 98% | 70-90% | Simple, scalable, cost-effective for removing major impurities. | May not be effective for removing impurities with similar solubility; potential for product loss in mother liquor. |
| Column Chromatography | Silica Gel | > 99% | 60-85% | High resolution for separating closely related impurities and achieving very high purity. | More time-consuming, requires larger volumes of solvent, and can be less scalable than recrystallization. |
| Hexane/Ethyl Acetate gradient |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a single-solvent or two-solvent system. The choice of solvent is critical and should be determined by preliminary solubility tests. Based on data for analogous compounds, ethanol or a mixture of ethyl acetate and hexane are good starting points.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or Ethyl Acetate and Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude material and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) until turbidity is observed.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected hot solvent (or the "good" solvent for a two-solvent system) and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for achieving high purity by separating the target compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile phase: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate)
-
Chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Analyze the crude mixture by TLC to determine a suitable mobile phase composition. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions and monitor the elution progress by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the target compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization of Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for the Analytical Characterization of 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 4,5-dichloro-6-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The following protocols cover a range of analytical techniques essential for identity confirmation, purity assessment, and quality control.
Chromatographic Analysis: Purity and Isomer Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from potential isomers, such as 2,4-dichloro-6-methylpyrimidine and 4,6-dichloro-5-methylpyrimidine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Application Note: GC-MS is a robust method for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. It combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying the main component and any volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Compound-specific, to be determined experimentally |
| Molecular Ion (M+) | m/z 176 (and isotopic peaks for Cl2) |
| Key Fragment Ions | To be determined from the mass spectrum |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Application Note: HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For dichloromethylpyrimidine isomers, a reversed-phase HPLC method can be developed to achieve separation based on subtle differences in their polarity.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved separation of isomers, a phenyl-hexyl or a column with a different selectivity can be explored.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Isomer-specific, to be determined experimentally |
| Resolution | Baseline separation of isomers should be targeted |
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are used to confirm the presence of the methyl group and the pyrimidine ring protons and carbons, and their chemical environments.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition:
-
Standard pulse program.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled pulse program.
-
A larger number of scans will be required compared to ¹H NMR.
-
Data Presentation:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~2.5 | singlet | 3H | -CH₃ |
| ~8.7 | singlet | 1H | Pyrimidine-H | |
| ¹³C | ~20 | quartet (in coupled spectrum) | -CH₃ | |
| ~130-160 | (multiple signals) | Pyrimidine carbons |
Note: Expected chemical shifts are estimates and should be confirmed by experimental data.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information. For this analysis, the data can be obtained from the GC-MS experiment described previously.
Experimental Protocol: (Refer to the GC-MS protocol in section 1.1)
Data Presentation:
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 176 | Molecular ion (for ³⁵Cl isotopes) |
| [M+2]⁺ | 178 | Isotopic peak for one ³⁷Cl |
| [M+4]⁺ | 180 | Isotopic peak for two ³⁷Cl |
| [M-CH₃]⁺ | 161 | Loss of a methyl radical |
| [M-Cl]⁺ | 141 | Loss of a chlorine radical |
Logical Relationship of Spectroscopic Data for Structural Confirmation
Caption: Interrelation of spectroscopic data for structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of C-H, C=C, C=N, and C-Cl bonds.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H stretch | Methyl group |
| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring |
| ~1450-1350 | C-H bend | Methyl group |
| ~850-550 | C-Cl stretch | Chloro group |
Thermal Analysis
Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, including its melting point, thermal stability, and decomposition profile.[1][2][3][4]
Experimental Protocol:
-
Instrumentation: A DSC or TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Method:
-
Heat the sample from ambient temperature to approximately 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Presentation:
| Parameter | Method | Expected Observation |
| Melting Point | DSC | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| Thermal Stability | TGA | The onset temperature of weight loss, indicating the beginning of decomposition. |
| Decomposition Profile | TGA | A single or multi-step weight loss curve. |
References
Application Notes and Protocols: 4,5-Dichloro-6-methylpyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-6-methylpyrimidine as a starting material for the generation of potent and selective kinase inhibitors. The strategic placement of two chlorine atoms at positions 4 and 5, along with a methyl group at position 6, offers a versatile scaffold for the introduction of various functionalities through sequential and regioselective reactions. This document outlines detailed experimental protocols for the synthesis of a representative kinase inhibitor, presents relevant quantitative data, and visualizes the targeted signaling pathway and synthetic workflow.
Introduction to Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a major focus of modern drug discovery.
This compound provides two distinct reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the C4 and C5 positions can be exploited to achieve regioselective functionalization, enabling the synthesis of diverse libraries of kinase inhibitors.
Targeted Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is one of the most common molecular alterations in human cancers, making it a highly attractive target for the development of anticancer therapeutics. The PI3K family of lipid kinases phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by a pyrimidine-based PI3K inhibitor.
Synthesis of a Representative Kinase Inhibitor
The following is a representative multi-step synthesis of a hypothetical PI3K inhibitor, (S)-1-(5-(4-aminophenyl)-6-methylpyrimidin-4-yl)-N-(1-hydroxypropan-2-yl)pyrrolidin-3-amine , starting from this compound. The synthetic strategy involves a regioselective nucleophilic aromatic substitution followed by a Suzuki coupling.
Caption: General synthetic workflow for the preparation of a kinase inhibitor from this compound.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl (1-(5-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate (Intermediate 1)
This protocol describes the regioselective nucleophilic aromatic substitution at the C4 position of this compound.
-
Materials:
-
This compound
-
(S)-tert-butyl (pyrrolidin-3-yl)carbamate
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis under an inert atmosphere
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.
-
Protocol 2: Synthesis of (S)-tert-butyl (1-(5-(4-aminophenyl)-6-methylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate (Intermediate 2)
This protocol details the Suzuki-Miyaura cross-coupling reaction at the C5 position of Intermediate 1.
-
Materials:
-
Intermediate 1
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a Schlenk flask, combine Intermediate 1 (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 2.
-
Protocol 3: Synthesis of (S)-1-(5-(4-aminophenyl)-6-methylpyrimidin-4-yl)-N-(1-hydroxypropan-2-yl)pyrrolidin-3-amine (Final Product)
This protocol involves a two-step sequence of Boc deprotection followed by amide coupling.
-
Materials:
-
Intermediate 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
(S)-2-hydroxypropanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware
-
-
Procedure:
-
Step A: Boc Deprotection
-
Dissolve Intermediate 2 in DCM and cool to 0 °C.
-
Add TFA dropwise and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amine intermediate.
-
-
Step B: Amide Coupling
-
Dissolve the crude amine from Step A, (S)-2-hydroxypropanoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC to obtain the desired kinase inhibitor.
-
-
Quantitative Data Presentation
The following table presents hypothetical but representative inhibitory activities of the synthesized compound against a panel of kinases to illustrate its potency and selectivity. IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | Inhibitor IC₅₀ (nM) |
| PI3Kα | 15 |
| PI3Kβ | 150 |
| PI3Kδ | 250 |
| PI3Kγ | 300 |
| mTOR | 800 |
| CDK2 | >1000 |
| EGFR | >1000 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in these application notes, based on well-established organic reactions, provide a robust framework for the generation of diverse libraries of pyrimidine-based compounds. The strategic functionalization of this scaffold allows for the fine-tuning of potency and selectivity against specific kinase targets, such as PI3K, offering promising avenues for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided methodologies to explore the full potential of this privileged heterocyclic core in drug discovery.
Application Notes and Protocols for the Large-Scale Synthesis of 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 4,5-dichloro-6-methylpyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the primary synthesis route, a scalable experimental protocol, purification methods suitable for large-scale production, and key applications of this versatile compound.
Introduction
This compound is a substituted pyrimidine ring, a heterocyclic aromatic organic compound similar to purines and pyrazines. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents. The presence of two chlorine atoms and a methyl group on the pyrimidine ring of this compound provides multiple reactive sites for further chemical modifications, making it a valuable starting material in medicinal chemistry and process development. Its derivatives have shown potential in the development of antiviral and anticancer drugs.[1][2]
Synthesis Pathway
The most common and industrially viable route for the synthesis of this compound involves the chlorination of 5-chloro-6-methylpyrimidin-4(1H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically carried out in a suitable solvent at elevated temperatures.
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for a typical large-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-chloro-6-methylpyrimidin-4(1H)-one | [3] |
| Reagent | Phosphorus oxychloride (POCl₃) | [3] |
| Solvent | Toluene | [3] |
| Reaction Temperature | Reflux (approx. 111 °C) | [3] |
| Reaction Time | 5 - 7 hours | [3] |
| Typical Yield | 88.5% | [3] |
| Product Purity (after crystallization) | >98% (GC) | [4] |
| Molecular Formula | C₅H₄Cl₂N₂ | |
| Molecular Weight | 163.01 g/mol |
Experimental Protocol: Industrial Scale Synthesis
This protocol outlines a procedure for the large-scale synthesis of this compound, adapted for an industrial setting.
1. Materials and Equipment:
-
Reactants: 5-chloro-6-methylpyrimidin-4(1H)-one, Phosphorus oxychloride (POCl₃)
-
Solvent: Toluene
-
Workup: Ice water, Ethyl acetate
-
Purification: Suitable solvent for crystallization (e.g., heptane, ethanol/water mixture)
-
Equipment: Glass-lined reactor with reflux condenser, overhead stirrer, and temperature control; quench tank; extraction vessel; crystallizer; filter-dryer.
2. Reaction Workflow:
Caption: Industrial synthesis workflow for this compound.
3. Detailed Procedure:
-
Step 1: Reaction Setup
-
Charge the glass-lined reactor with 5-chloro-6-methylpyrimidin-4(1H)-one (1.0 eq).
-
Add toluene as the solvent (approximately 3.5 volumes relative to the starting material).
-
Stir the mixture to form a slurry.
-
-
Step 2: Chlorination
-
Slowly add phosphorus oxychloride (POCl₃, approximately 3.5 eq) to the slurry. The addition should be controlled to manage any initial exotherm.
-
Once the addition is complete, heat the reaction mixture to reflux temperature (around 111 °C) and maintain for 5-7 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Step 3: Workup and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove excess toluene and POCl₃ by vacuum distillation.
-
Carefully and slowly pour the concentrated residue into a quench tank containing ice water. This step is exothermic and should be performed with caution.
-
Transfer the aqueous mixture to an extraction vessel and extract the product with ethyl acetate (3 x 3 volumes).
-
Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
-
Step 4: Purification by Crystallization
-
Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude product as a yellow liquid or solid.
-
For purification, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., heptane or an ethanol/water mixture).
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate the purified solid by filtration and wash with a small amount of cold solvent.
-
Dry the final product under vacuum to a constant weight.
-
Safety Precautions
-
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The quenching of the reaction mixture is highly exothermic. Ensure the quench tank is adequately cooled and the addition is done slowly to control the temperature.
-
Toluene and ethyl acetate are flammable solvents. Use in a well-ventilated area away from ignition sources.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups. This makes it a valuable building block for creating libraries of compounds for drug discovery screening.
Caption: Role in Active Pharmaceutical Ingredient (API) synthesis.
Specific examples of its utility include:
-
Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors used in oncology. The dichlorinated intermediate allows for the differential substitution at the 4- and 5-positions to achieve selectivity for specific kinase targets.
-
Antiviral Agents: Pyrimidine analogs are widely used as antiviral drugs. This compound can be a precursor for nucleoside and non-nucleoside analogs that interfere with viral replication.[1][2]
-
Agrochemicals: This compound is also used in the synthesis of herbicides and fungicides.[4]
By providing a versatile and reactive core, this compound continues to be a molecule of significant interest for researchers and professionals in the field of drug development and fine chemical synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
safe handling and storage procedures for 4,5-Dichloro-6-methylpyrimidine
Application Notes and Protocols for 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this document, a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 83942-10-3) was not publicly available. The following information has been synthesized from the safety data of closely related isomers, including 2,4-dichloro-6-methylpyrimidine, 4,6-dichloro-5-methylpyrimidine, and 5-amino-4,6-dichloro-2-methylpyrimidine. This document should be used as a guide for preliminary safety assessments and handling procedures. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before commencing any work with this chemical.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on data from its isomers, it is likely to cause severe skin burns, and eye damage, and may cause respiratory irritation.[1][2][3] Ingestion may be harmful and can cause severe and permanent damage to the digestive tract.[2]
Table 1: Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 1/2A | Causes serious eye damage / Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][3] |
| Acute Oral Toxicity | 4 | Harmful if swallowed.[4] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below presents available information and data from a close isomer.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H4Cl2N2 |
| Molecular Weight | 163.01 g/mol [5] |
| Appearance | Light yellow to yellow Solid-Liquid Mixture |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE based on the hazards associated with its isomers.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[6] |
| Skin | Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Breakthrough time and glove thickness should be appropriate for the duration and nature of the task. |
| Body | Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.[1] |
| Respiratory | Respirator | Use only in a well-ventilated area.[1][3] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Experimental Protocols
Receiving and Unpacking Chemicals
-
Visually inspect the package for any signs of damage or leaks upon receipt.
-
Wear appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves) before handling the package.
-
Transport the package to a designated, well-ventilated area, preferably within a chemical fume hood.
-
Carefully open the outer packaging and inspect the primary container for any breaches.
-
If the container is compromised, follow the spill and leak procedures outlined in Section 5.0.
-
Verify that the chemical name and CAS number on the label match the order.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials, as specified in Section 6.0.[2]
General Handling Protocol
This protocol outlines the general workflow for safely handling this compound in a laboratory setting.
References
Application Notes and Protocols: Reaction of 4,5-Dichloro-6-methylpyrimidine with Amines and Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-6-methylpyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its two reactive chlorine atoms at positions 4 and 5 of the pyrimidine ring allow for sequential or selective nucleophilic aromatic substitution (SNAr) reactions. This enables the synthesis of a diverse range of substituted pyrimidines, which are key scaffolds in many biologically active molecules. The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the pyrimidine ring and the presence of the methyl group at position 6. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electronic activation by the adjacent nitrogen atoms.
These application notes provide an overview of the reaction of this compound with common nucleophiles, specifically amines and thiols, and offer generalized protocols for these transformations. The information presented is based on established principles of pyrimidine chemistry and data from related dichloropyrimidine analogues, owing to the limited specific literature on this particular substrate.
Reaction with Amines
The reaction of this compound with amines typically proceeds via a nucleophilic aromatic substitution mechanism, leading to the formation of aminopyrimidine derivatives. The regioselectivity of this reaction, i.e., whether the amine substitutes the chlorine at the C4 or C5 position, is a critical aspect. Based on the electronic properties of the pyrimidine ring, the C4 position is generally more activated towards nucleophilic attack.
The reaction can be carried out with a variety of amines, including primary and secondary aliphatic and aromatic amines. The reaction conditions can be tailored to favor monosubstitution or disubstitution, although selective monosubstitution at the more reactive C4 position is more readily achieved.
General Reaction Scheme with Amines
The Pivotal Role of Dichloromethylpyrimidines in Agrochemical Synthesis: Application Notes and Protocols
Application Notes
Dichloromethylpyrimidine derivatives are versatile intermediates in agrochemical synthesis due to the reactivity of the two chlorine atoms, which can be selectively substituted through nucleophilic displacement reactions. This allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for screening and optimization of biological activity. The methyl group on the pyrimidine ring can also influence the molecule's steric and electronic properties, contributing to its binding affinity with target enzymes or receptors in pests and pathogens.
Key Applications in Agrochemicals:
-
Fungicides: Pyrimidine-based compounds are integral to the development of several classes of fungicides. For instance, strobilurin analogues, a major class of fungicides, have been synthesized using pyrimidine intermediates. These compounds act by inhibiting mitochondrial respiration in fungi.
-
Insecticides: Dichloropyrimidine derivatives have been utilized in the synthesis of novel insecticides. A notable example is the development of Benzpyrimoxan, which demonstrates the successful incorporation of a substituted dichloropyrimidine core to achieve high insecticidal activity against specific pests.
Experimental Protocols
The following protocols are based on the synthesis of agrochemicals using closely related isomers to 4,5-dichloro-6-methylpyrimidine, providing a practical guide for synthetic procedures.
Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine
This protocol details the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate for various agrochemicals. The process involves the formation of the pyrimidine ring followed by chlorination.
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 150 mL of methanol.
-
Under an ice bath, add 18.4 g (0.34 mol) of sodium methoxide with stirring.
-
After complete dissolution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and warm the reaction mixture to 18-25 °C and stir for 4 hours. The solution will appear as a creamy white solid.
-
After the reaction is complete, remove methanol by distillation under reduced pressure (30-35 °C).
-
Add 50 mL of water to dissolve the residue and adjust the pH to 1-2 with 4 mol/L hydrochloric acid.
-
A white solid will precipitate. Stir and crystallize for 4 hours at 0 °C.
-
Collect the solid by suction filtration, wash with ice water and then with cold methanol (0-5 °C).
-
Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
-
To a flask containing the dried 4,6-dihydroxy-2-methylpyrimidine from the previous step, add N,N-diethylaniline and dichloroethane.
-
Heat the mixture to reflux.
-
Slowly add a solution of triphosgene in dichloroethane.
-
Continue refluxing for 6-8 hours.
-
After the reaction, wash the reaction solution, dry the organic layer, and filter.
-
Concentrate the filtrate and recrystallize to obtain 4,6-dichloro-2-methylpyrimidine.[1]
Protocol 2: Synthesis of a Pyrimidine-based Fungicide Intermediate
This protocol outlines a general procedure for the nucleophilic substitution of a dichloropyrimidine to create a fungicide intermediate.
-
Dissolve 4-chloro-2-isopropyl-6-methylpyrimidine (0.34 g, 2 mmol) and aniline (0.28 g, 3 mmol) in 10 mL of DMF.
-
Stir the mixture at approximately 90 °C for 2 hours.
-
Cool the mixture to room temperature and add 200 mL of water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the desired N-phenylpyrimidin-4-amine derivative.[2]
Quantitative Data
The following table summarizes key quantitative data from the synthesis of dichloromethylpyrimidine derivatives and their subsequent products.
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, HCl | Methanol, Water | 18-25 °C, 4h | 86-87 | - | [1] |
| 4,6-dichloro-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | Dichloroethane | Reflux, 6-8h | - | - | [1] |
| 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine | 4-chloro-2-isopropyl-6-methylpyrimidine | Aniline | DMF | 90 °C, 2h | 79 | - | [2] |
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships in the application of dichloromethylpyrimidines in agrochemical synthesis.
Figure 1: Synthesis of 4,6-dichloro-2-methylpyrimidine intermediate.
Figure 2: General synthetic pathways to agrochemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-Dichloro-6-methylpyrimidine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the chlorination of a pyrimidinone precursor. The primary reaction pathway involves the conversion of 5-chloro-6-methylpyrimidin-4(1H)-one to the desired product using a chlorinating agent such as phosphorus oxychloride (POCl₃).
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Chlorinating Agent: Phosphorus oxychloride can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature: The reaction may not have reached the required temperature for activation. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use Fresh or Distilled POCl₃: Ensure the phosphorus oxychloride is fresh and has been properly stored to prevent hydrolysis. 2. Monitor and Maintain Reaction Temperature: Ensure the reaction mixture is heated to reflux (typically around 110-115 °C for toluene) and maintained at that temperature. 3. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reflux period. |
| Formation of Impurities/Side Products | 1. Presence of Water: Moisture can lead to the formation of byproducts and decomposition of the chlorinating agent. 2. Overheating: Excessive temperatures can cause decomposition of the starting material or product. 3. Incomplete Chlorination: Insufficient chlorinating agent or reaction time can result in a mixture of mono- and di-chlorinated products. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Precise Temperature Control: Use a reliable heating mantle and thermometer to avoid overheating the reaction mixture. 3. Optimize Stoichiometry: Ensure a sufficient excess of the chlorinating agent is used. A molar ratio of at least 2-4 equivalents of POCl₃ to the pyrimidinone is common. |
| Difficult Purification | 1. Co-elution of Product and Impurities: Similar polarities of the desired product and byproducts can make separation by column chromatography challenging. 2. Residual POCl₃: Phosphorus oxychloride and its byproducts can complicate the work-up and purification. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. 2. Thorough Work-up: Carefully quench the reaction mixture with ice water and perform aqueous washes to remove residual POCl₃ and other water-soluble impurities before concentrating the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the chlorination of 5-chloro-6-methylpyrimidin-4(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This precursor is essential for the synthesis.
Q2: How can I prepare the starting material, 5-chloro-6-methylpyrimidin-4(1H)-one?
Q3: What are the critical reaction parameters for the chlorination step?
A3: The critical parameters for the chlorination of 5-chloro-6-methylpyrimidin-4(1H)-one with POCl₃ are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.
-
Temperature: The reaction is typically carried out at reflux temperature.[1]
-
Reaction Time: A reaction time of 5-7 hours is often required.[1]
-
Stoichiometry: An excess of the chlorinating agent is generally used.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include incomplete chlorination, leading to the presence of the starting material or mono-chlorinated byproducts. Decomposition of the starting material or product can also occur if the reaction is overheated. The presence of water can lead to the formation of various hydrolysis byproducts.
Q5: What is the best method for purifying the final product?
A5: Purification is typically achieved by silica gel column chromatography.[1] The crude product is obtained after a work-up procedure that involves quenching the reaction with ice water, extraction with an organic solvent, and removal of the solvent under reduced pressure.
Experimental Protocols
Synthesis of this compound from 5-chloro-6-methylpyrimidin-4(1H)-one[1]
-
To a solution of 14.5 g (0.1 mol) of 5-chloro-6-methylpyrimidin-4(1H)-one in 50 mL of toluene, slowly add 50 mL of phosphorus oxychloride (POCl₃) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the toluene and excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue into ice water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Table 1: Summary of a Reported Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 5-chloro-6-methylpyrimidin-4(1H)-one | Phosphorus oxychloride (POCl₃) | Toluene | 5-7 hours | 88.5% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: 4,5-Dichloro-6-methylpyrimidine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-dichloro-6-methylpyrimidine. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: Reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), can lead to several common side products. These primarily include:
-
Monosubstituted Isomers: Depending on the reaction conditions and the nucleophile, substitution can occur at either the C4 or C5 position, leading to a mixture of isomeric products.
-
Disubstituted Products: If the reaction conditions are too harsh or the reaction is left for too long, the nucleophile can replace both chlorine atoms, resulting in a disubstituted byproduct.
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of one or both chloro groups, forming corresponding hydroxypyrimidine derivatives. These byproducts can be difficult to remove.[1]
-
Oligomeric Byproducts: In amination reactions, complex mixtures of oligomers can sometimes form, complicating the purification of the desired product.[2]
Q2: How does the position of the methyl group and the two chloro-substituents influence the reactivity of the pyrimidine ring?
A2: The regioselectivity of nucleophilic substitution on the this compound ring is a critical factor. The electron-donating nature of the methyl group at the C6 position can influence the electron density at the C4 and C5 positions. Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. However, the presence of substituents can alter this preference. For 2,4-dichloropyrimidines, substitution is sensitive to other groups on the ring; electron-donating groups at C6 can favor C2 substitution.[3] While your molecule is a 4,5-dichloro derivative, similar electronic and steric effects will influence the relative reactivity of the C4 and C5 chloro groups.
Q3: What are the typical byproducts in a Suzuki coupling reaction using a dichloropyrimidine derivative?
A3: In Suzuki coupling reactions, several side products can form. While not specific to this compound, common byproducts include:
-
Homocoupling Products: The coupling of two molecules of the boronic acid reagent or two molecules of the dichloropyrimidine can occur.[4]
-
Dehalogenation Products: Under certain conditions, one of the chloro groups can be replaced by a hydrogen atom.[4]
-
Protodeboronation Products: The boronic acid can be protonated and lose its boron group, leading to the formation of an arene byproduct.[4]
-
Oxidation Products of Boronic Acid: Boronic acids can oxidize to form various byproducts like dimers, boroxines, or esters.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Monosubstituted Product
| Possible Cause | Suggested Solution |
| Formation of Disubstituted Product | - Reduce reaction temperature. - Decrease reaction time. - Use a stoichiometric amount of the nucleophile. |
| Hydrolysis of Starting Material or Product | - Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Regioselectivity | - Modify the solvent to influence the reaction pathway. - Consider using a milder base. - For Suzuki couplings, screen different palladium catalysts and ligands. |
| Incomplete Reaction | - Increase reaction temperature cautiously. - Extend reaction time, monitoring by TLC or LC-MS to avoid byproduct formation. |
Problem 2: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Presence of Isomeric Products | - Utilize column chromatography with a high-resolution stationary phase. - Consider recrystallization from a solvent system that selectively precipitates one isomer. |
| Contamination with Hydrolysis Byproducts | - An aqueous workup with a mild base may help remove acidic hydroxypyrimidine impurities. - Column chromatography is often effective. |
| Formation of Flocculent or Slimy Byproducts | - These are sometimes observed in reactions involving phosphorus oxychloride for chlorination and can hinder extraction and filtration.[1] - Dilution with an appropriate organic solvent before filtration may help. - A thorough aqueous wash may remove some of these impurities. |
| Oligomeric Impurities | - These can be challenging to remove. - Precipitation/trituration with a suitable solvent may help to isolate the desired product. - Preparative HPLC may be necessary for very difficult separations. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere.
-
Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.1 to 2 equivalents).
-
Add the amine nucleophile (1 to 1.2 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Potential reaction pathways in nucleophilic substitution of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4,5-Dichloro-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4,5-dichloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method involves the chlorination of a corresponding dihydroxy-pyrimidine precursor, typically 4,6-dihydroxy-5-methylpyrimidine. Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). Another route involves a cyclization reaction to form the pyrimidine ring followed by chlorination.
Q2: What is the primary cause of low yields in the chlorination reaction?
A2: Low yields are often due to incomplete reaction, which can be caused by several factors:
-
Insufficient or poor quality chlorinating agent: Ensure an adequate molar excess of fresh or purified POCl₃ or SOCl₂ is used.
-
Presence of moisture: Both POCl₃ and SOCl₂ are highly reactive with water. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal reaction temperature or time: The reaction typically requires heating, and insufficient time or temperature will lead to incomplete conversion.
Q3: My final product is a dark, tarry substance instead of a solid. What went wrong?
A3: The formation of a tarry residue is usually an indication of decomposition due to excessive heat. It is crucial to maintain strict temperature control during the reaction. Using a high-boiling inert solvent can help to moderate the reaction temperature.
Q4: During the aqueous work-up, I seem to be losing a significant amount of my product. Why is this happening?
A4: this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions during work-up. The chloro substituents can be hydrolyzed back to hydroxyl groups, leading to the formation of mono-chloro or dihydroxy byproducts and thus a lower yield of the desired product. It is advisable to perform the work-up at low temperatures and to minimize the time the product is in contact with the aqueous phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive chlorinating agent (e.g., old POCl₃). | Use a fresh or recently distilled bottle of the chlorinating agent. |
| Insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (typically reflux) for a sufficient duration (monitor by TLC). | |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of the starting material, chlorinating agent, and any catalysts or bases. | |
| Incomplete Reaction (Starting material still present) | Inadequate amount of chlorinating agent. | Increase the molar excess of the chlorinating agent (e.g., from 3 to 5 equivalents). |
| Presence of moisture in the reaction setup. | Flame-dry all glassware before use and use anhydrous solvents. | |
| Formation of Dark, Tarry Byproducts | Reaction temperature is too high, leading to decomposition. | Maintain precise temperature control using an oil bath. Consider using a high-boiling inert solvent to better manage exotherms. |
| Product Hydrolysis During Work-up | Prolonged contact with aqueous base or acid. | Perform the aqueous quench at low temperatures (ice bath). Minimize the duration of the work-up. |
| Use of a strong base for neutralization. | Use a milder base like sodium bicarbonate for neutralization. | |
| Difficult Purification | Presence of hard-to-remove impurities. | Consider purification by column chromatography on silica gel or recrystallization from a suitable solvent system. |
| Oiling out during recrystallization. | Choose a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures. A two-solvent system may be beneficial. |
Experimental Protocols
Synthesis of this compound via POCl₃ Chlorination
This protocol is a generalized procedure based on common methods for the chlorination of dihydroxypyrimidines.
Materials:
-
4,6-Dihydroxy-5-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-5-methylpyrimidine (1.0 eq).
-
Add N,N-dimethylaniline (1.0-1.2 eq, optional).
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of Chlorination Conditions
| Parameter | Method 1: POCl₃ | Method 2: SOCl₂ | Method 3: Phosgene |
| Chlorinating Agent | Phosphorus oxychloride | Thionyl chloride | Phosgene |
| Typical Molar Excess | 3 - 10 equivalents | 2 - 5 equivalents | 1.5 - 3 equivalents |
| Catalyst/Base | N,N-Dimethylaniline, Pyridine | DMF (catalytic) | Tertiary amines |
| Solvent | Neat or high-boiling solvent (e.g., toluene) | Neat or chlorinated solvent (e.g., DCE) | Aprotic solvent (e.g., acetonitrile) |
| Temperature | 100 - 160 °C | 70 - 80 °C | 90 - 110 °C |
| Reaction Time | 2 - 8 hours | 3 - 12 hours | 3 - 6 hours |
| Typical Yield | 70 - 95% | 65 - 90% | 80 - 95% |
| Work-up | Aqueous quench and extraction | Aqueous quench and extraction | Aqueous quench and extraction |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: A typical experimental workflow for the chlorination of a dihydroxypyrimidine.
Technical Support Center: Purification of 4,5-Dichloro-6-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 4,5-Dichloro-6-methylpyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route. If a phosphorus oxychloride (POCl₃) chlorination of a corresponding hydroxypyrimidine is performed, residual POCl₃ and its hydrolysis product, dichlorophosphoric acid, are common inorganic impurities. Organic impurities can include starting materials, partially chlorinated intermediates (e.g., 4-chloro-5-chloro-6-methyl-pyrimidin-x-ol), or isomers formed during synthesis.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture, which can lead to hydrolysis of the chloro groups. It is also advisable to protect it from light. Dichloropyrimidines are known to be reactive towards nucleophiles, so avoiding contact with strong bases or reactive solvents during storage is crucial.
Q3: Is this compound susceptible to degradation during purification?
A3: Yes. The chloro substituents on the pyrimidine ring are susceptible to nucleophilic substitution, especially by water (hydrolysis) or other nucleophilic solvents, particularly at elevated temperatures. This can lead to the formation of hydroxy-pyrimidines as impurities. The compound's stability in various solvents and at different pH values should be considered when choosing a purification method. Dichloropyrimidines are generally more stable under acidic to neutral conditions and may decompose in alkaline conditions.[1]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and for quantifying impurities.[1] Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can be used for purity assessment with an internal standard.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound is likely too soluble in the chosen solvent, or the solution is being cooled too rapidly. | - Use a solvent system where the compound is less soluble at room temperature but sufficiently soluble when hot.- Try a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent until turbidity appears, then heat until clear and allow to cool slowly.- Ensure a slower cooling rate. Allow the flask to cool to room temperature before placing it in an ice bath. |
| No Crystal Formation | The solution may be too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent to decrease the solubility.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low Recovery | The compound may be too soluble in the mother liquor, or an excessive amount of solvent was used. | - Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.- Perform a second recrystallization of the mother liquor to recover more product. |
| Poor Purity | The chosen solvent may not be effective at excluding impurities, or impurities may have co-precipitated. | - Select a different solvent or solvent system. The ideal solvent should dissolve the impurities well at all temperatures or not at all.- Perform a second recrystallization.- Consider a preliminary purification step like column chromatography to remove bulk impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | The solvent system (eluent) is not optimized. | - Use Thin Layer Chromatography (TLC) to find an eluent system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[2]- A common starting point for dichloropyrimidines is a mixture of hexane and ethyl acetate.[2]- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] |
| Tailing of Spots on TLC/Broad Peaks | The compound may be interacting with the acidic silica gel, which is common for nitrogen-containing heterocyclic compounds. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[2][3][4] |
| Compound Stuck on the Column | The eluent is not polar enough to elute the compound. | - Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[5] |
| Cracking of the Silica Gel Bed | Improper packing of the column or a change in solvent polarity that generates heat. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- When running a gradient, ensure the change in solvent polarity is gradual. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and may require optimization for your specific crude material.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture, Ethanol/Water mixture)[6]
-
Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents and solvent mixtures to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general guideline for purification by flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Eluent (e.g., Hexane/Ethyl Acetate mixture)[5]
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Chromatography column
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Sand
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that provides an Rf value of ~0.2-0.4 for this compound and good separation from impurities.[2]
-
Column Packing:
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Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[2]
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Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If a gradient elution is used, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physical Properties of Dichloromethylpyrimidine Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | N/A | C₅H₄Cl₂N₂ | 163.00 | N/A | N/A |
| 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | C₅H₄Cl₂N₂ | 163.00 | 44-47 | 219 |
| 4,6-Dichloro-5-methylpyrimidine | 4316-97-6 | C₅H₄Cl₂N₂ | 163.00 | 59[7] | N/A |
| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | 148.98 | 65-67 | 176 |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale/Application |
| Recrystallization | Hexane/Ethyl Acetate | Good for compounds of intermediate polarity. The ratio can be adjusted to optimize solubility. |
| Ethanol/Water | Suitable for more polar compounds. Water acts as an anti-solvent.[6] | |
| Toluene/Heptane | Can be effective for aromatic compounds. | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard system for compounds of a wide range of polarities.[5] |
| Dichloromethane/Methanol | For more polar compounds that do not elute with Hexane/EtOAc.[5] | |
| Hexane/Ethyl Acetate with 0.1% Triethylamine | To prevent tailing of basic compounds on silica gel.[3][4] |
Visualizations
References
preventing decomposition of 4,5-Dichloro-6-methylpyrimidine in solution
Technical Support Center: 4,5-Dichloro-6-methylpyrimidine
Welcome to the Technical Support Center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound in solution. Below you will find frequently asked questions, a troubleshooting guide, and experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound in solution?
A1: The decomposition of this compound in solution is primarily driven by nucleophilic substitution reactions. The two chlorine atoms on the pyrimidine ring are susceptible to attack by nucleophiles. Common sources of decomposition include:
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Hydrolysis: Reaction with water, which is significantly accelerated at higher pH (alkaline conditions).[1]
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Solvolysis: Reaction with nucleophilic solvents such as alcohols (e.g., methanol, ethanol).
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Reaction with Nucleophilic Reagents: Intentional or unintentional reaction with other nucleophiles present in the reaction mixture, such as amines or thiols.
Q2: In which types of solvents is this compound most stable?
A2: this compound is generally most stable in aprotic, non-nucleophilic organic solvents. Recommended solvents for storage and handling in solution include:
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Toluene
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Hexanes
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Dichloromethane (DCM)
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Chloroform
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Tetrahydrofuran (THF) (Note: ensure THF is anhydrous and free of peroxides)
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Acetonitrile (ACN)
It is crucial to use anhydrous solvents, as residual water can lead to hydrolysis over time.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous media is highly dependent on pH. The rate of hydrolysis generally increases with higher pH (alkaline conditions) due to the increased concentration of the hydroxide nucleophile.[1] For maximum stability in aqueous environments, it is recommended to maintain a slightly acidic to neutral pH (pH 4-7).
Q4: Can temperature fluctuations impact the stability of the compound in solution?
A4: Yes, temperature plays a significant role in the stability of this compound. Higher temperatures increase the rate of decomposition reactions, including hydrolysis and solvolysis. For long-term storage of solutions, it is advisable to keep them at low temperatures (e.g., 4°C or -20°C), protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of starting material confirmed by TLC or LC-MS. | Hydrolysis due to wet solvent or acidic/basic conditions. | 1. Ensure all solvents are anhydrous. 2. If an aqueous workup is necessary, perform it at low temperatures and quickly. 3. Buffer the aqueous solution to a pH between 4 and 7. |
| Formation of an unexpected byproduct with a higher polarity. | Reaction with a nucleophilic solvent (e.g., methanol, ethanol). | 1. Switch to a non-nucleophilic, aprotic solvent. 2. If a protic solvent is required for solubility, conduct the experiment at the lowest possible temperature to minimize solvolysis. |
| Multiple unknown spots on TLC after a reaction. | Decomposition catalyzed by incompatible reagents. | 1. Avoid strong acids, strong bases, and strong oxidizing agents. 2. If a basic reagent is necessary, consider using a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA). |
| Discoloration of the solution upon storage. | Potential light-induced degradation or reaction with trace impurities. | 1. Store solutions in amber vials or protected from light. 2. Use high-purity solvents to minimize reactive impurities. |
Data on Stability in Common Solvents
| Solvent | Solvent Type | Expected Half-life at 25°C (Illustrative) | Primary Decomposition Pathway |
| Toluene | Aprotic, Non-polar | > 1 year | Minimal |
| Dichloromethane | Aprotic, Polar | > 6 months | Minimal |
| Acetonitrile | Aprotic, Polar | > 3 months | Minimal |
| Tetrahydrofuran | Aprotic, Polar | > 1 month (if anhydrous) | Reaction with trace water |
| Methanol | Protic, Polar | < 1 week | Solvolysis (Methoxylation) |
| Water (pH 7) | Protic, Polar | < 3 days | Hydrolysis |
| Water (pH 9) | Protic, Polar | < 1 day | Base-catalyzed Hydrolysis |
Experimental Protocols
Protocol 1: Standard Stability Study of this compound in Solution
Objective: To determine the stability of this compound in a given solvent over time at a specific temperature.
Materials:
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This compound
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High-purity solvent of interest
-
Internal standard (e.g., a stable compound with a distinct retention time, such as undecane or dodecane)
-
HPLC or GC-MS instrument
-
Volumetric flasks and pipettes
-
Thermostated incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
-
In a series of vials, combine a known volume of the compound stock solution and the internal standard stock solution.
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Cap the vials tightly and place them in a thermostated environment at the desired temperature.
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At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial for analysis.
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Analyze the sample by HPLC or GC-MS.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Caption: Proposed decomposition pathways for this compound.
Caption: Workflow for a stability study of this compound.
Caption: Troubleshooting decision tree for decomposition issues.
References
troubleshooting unexpected spectroscopic results for 4,5-Dichloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results for 4,5-dichloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected peaks in the 1H NMR spectrum.
Q1: My 1H NMR spectrum of this compound shows more than the expected two singlets. What could be the cause?
A1: The most common cause of unexpected peaks is the presence of impurities, particularly hydrolysis products. This compound is susceptible to hydrolysis, which can lead to the formation of 4-chloro-5-hydroxy-6-methylpyrimidine, 5-chloro-4-hydroxy-6-methylpyrimidine, or 4,5-dihydroxy-6-methylpyrimidine. Each of these byproducts will exhibit a distinct set of signals in the 1H NMR spectrum. Another possibility is the presence of residual solvents from the synthesis or purification process.
Troubleshooting Steps:
-
Check for Solvent Peaks: Compare the chemical shifts of the unexpected signals with common NMR solvent impurity charts.[1][2][3][4]
-
Analyze for Hydrolysis Products: The presence of broader singlets, often in the downfield region, may indicate the presence of hydroxyl (-OH) protons. The chemical shifts of the methyl and pyrimidine protons of the hydrolysis products will also differ from the parent compound.
-
D2O Exchange: To confirm the presence of hydroxyl protons, add a drop of deuterium oxide (D2O) to your NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -OH protons should disappear or significantly decrease in intensity.
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Re-purification: If impurities are suspected, re-purify your sample by recrystallization or column chromatography.
Issue 2: Discrepancies in the 13C NMR spectrum.
Q2: I am observing more than the expected four signals in my 13C NMR spectrum. Why is this happening?
A2: Similar to 1H NMR, additional peaks in the 13C NMR spectrum are likely due to the presence of hydrolysis byproducts or residual solvents. The carbon atoms attached to the hydroxyl groups in the hydrolysis products will have significantly different chemical shifts compared to those attached to chlorine atoms.
Troubleshooting Steps:
-
Consult 13C NMR Solvent Charts: Check for the presence of common deuterated solvent and other organic solvent peaks.[1][2][3][4]
-
Compare with Predicted Spectra: Compare your experimental spectrum with the predicted chemical shifts for the parent compound and its potential hydrolysis products (see Table 2). The carbons bonded to hydroxyl groups will typically appear at a lower field (higher ppm) than those bonded to chlorine.
-
Purity Analysis: Utilize other analytical techniques like LC-MS or GC-MS to assess the purity of your sample and identify any contaminants.
Issue 3: Unexpected absorptions in the IR spectrum.
Q3: My IR spectrum shows a broad absorption band in the 3200-3600 cm-1 region, which is not expected for this compound. What does this indicate?
A3: A broad absorption in this region is characteristic of O-H stretching vibrations, strongly suggesting the presence of hydroxyl groups. This is a clear indication of contamination with hydrolysis products. Water contamination in the sample or KBr pellet (if used) can also lead to a broad O-H band.
Troubleshooting Steps:
-
Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum to remove any residual water.
-
Proper KBr Pellet Preparation: If using KBr pellets, dry the KBr powder in an oven before use and prepare the pellet in a low-humidity environment to minimize water absorption.
-
Check for Other Bands: Look for other unexpected bands that may correspond to the hydrolysis products, such as C-O stretching vibrations around 1000-1200 cm-1.
-
Confirm with NMR: Use 1H NMR with D2O exchange to confirm the presence of hydroxyl groups.
Issue 4: Anomalous results in the Mass Spectrum.
Q4: The molecular ion peak in my mass spectrum is not what I expected for this compound, or I see other significant high m/z peaks.
A4: The expected molecular ion (M+) for this compound will show a characteristic isotopic pattern for two chlorine atoms.[5] Unexpected molecular ion peaks could indicate the presence of impurities. For example, the monohydroxy-monochloro derivative would have a different molecular weight and isotopic pattern.
Troubleshooting Steps:
-
Analyze the Isotopic Pattern: The molecular ion of a compound with two chlorine atoms will have a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. If this pattern is absent or distorted, it suggests the presence of impurities or that the observed ion is not the molecular ion.
-
Look for Hydrolysis Products: Check for molecular ion peaks corresponding to the potential hydrolysis products (see Table 4). These will have different m/z values and isotopic patterns (for the monochloro-monohydroxy derivative).
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Consider Fragmentation: The observed peaks could be fragment ions. Analyze the fragmentation pattern to see if it is consistent with the structure of this compound. Common fragmentations include the loss of a chlorine atom or a methyl group.
-
Use a Soft Ionization Technique: If the molecular ion is not observed with electron impact (EI) ionization, consider using a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) to reduce fragmentation and enhance the molecular ion peak.
Data Presentation
Table 1: 1H NMR Data (Predicted)
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H-2 | ~8.7 | s |
| -CH3 | ~2.6 | s | |
| 4-Chloro-5-hydroxy-6-methylpyrimidine | H-2 | ~8.5 | s |
| -CH3 | ~2.4 | s | |
| -OH | Broad | s | |
| 5-Chloro-4-hydroxy-6-methylpyrimidine | H-2 | ~8.4 | s |
| -CH3 | ~2.5 | s | |
| -OH | Broad | s | |
| 4,5-Dihydroxy-6-methylpyrimidine | H-2 | ~8.2 | s |
| -CH3 | ~2.3 | s | |
| -OH | Broad | s |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Table 2: 13C NMR Data (Predicted)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C-2 | ~155 |
| C-4 | ~160 | |
| C-5 | ~125 | |
| C-6 | ~165 | |
| -CH3 | ~20 | |
| 4-Chloro-5-hydroxy-6-methylpyrimidine | C-2 | ~154 |
| C-4 | ~158 | |
| C-5 | ~140 | |
| C-6 | ~163 | |
| -CH3 | ~18 | |
| 5-Chloro-4-hydroxy-6-methylpyrimidine | C-2 | ~153 |
| C-4 | ~162 | |
| C-5 | ~123 | |
| C-6 | ~164 | |
| -CH3 | ~19 | |
| 4,5-Dihydroxy-6-methylpyrimidine | C-2 | ~152 |
| C-4 | ~160 | |
| C-5 | ~142 | |
| C-6 | ~162 | |
| -CH3 | ~17 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Table 3: Key IR Absorption Bands
| Functional Group | Absorption Range (cm-1) | Present in |
| C-H (aromatic) | 3000 - 3100 | All |
| C-H (aliphatic) | 2850 - 3000 | All |
| C=N, C=C (ring stretching) | 1400 - 1600 | All |
| C-Cl | 600 - 800 | This compound and monochloro-monohydroxy derivatives |
| O-H (broad) | 3200 - 3600 | Hydrolysis products |
| C-O | 1000 - 1200 | Hydrolysis products |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+ Isotopic Pattern (m/z and relative intensity) |
| This compound | C5H4Cl2N2 | 179.01 | 178 (100%), 180 (65%), 182 (10%) |
| 4-Chloro-5-hydroxy-6-methylpyrimidine | C5H5ClN2O | 160.56 | 160 (100%), 162 (32%) |
| 5-Chloro-4-hydroxy-6-methylpyrimidine | C5H5ClN2O | 160.56 | 160 (100%), 162 (32%) |
| 4,5-Dihydroxy-6-methylpyrimidine | C5H6N2O2 | 142.11 | 142 (100%) |
Experimental Protocols
Protocol 1: 1H and 13C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Integrate all signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Determine the chemical shifts of all signals.
-
-
D2O Exchange (for confirming -OH groups):
-
Add 1-2 drops of D2O to the NMR tube containing the sample.
-
Shake the tube gently for about 30 seconds.
-
Re-acquire the 1H NMR spectrum and observe any changes in the signals, particularly the disappearance of broad peaks.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method for solids soluble in volatile solvents):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean salt plates).
-
Place the sample in the IR beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a GC inlet for volatile samples.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
Caption: Troubleshooting workflow for unexpected spectroscopic results.
Caption: Potential hydrolysis pathway of this compound.
References
stability issues of 4,5-Dichloro-6-methylpyrimidine under different pH conditions
This technical support center provides guidance on the stability of 4,5-dichloro-6-methylpyrimidine under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in public literature, the following guidance is based on established principles of organic chemistry and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The two chlorine atoms attached to the pyrimidine ring are electron-withdrawing, making the carbon atoms they are attached to electrophilic and prone to nucleophilic attack by water or hydroxide ions. This can lead to the replacement of one or both chlorine atoms with hydroxyl groups, followed by potential ring-opening under more extreme conditions.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of this compound is expected to be highly pH-dependent.
-
Acidic conditions (pH < 7): Hydrolysis is likely to be slower compared to basic conditions. The pyrimidine ring can be protonated, which may slightly decrease its susceptibility to nucleophilic attack.
-
Neutral conditions (pH ≈ 7): A slow rate of hydrolysis is expected.
-
Basic conditions (pH > 7): The rate of hydrolysis is expected to increase significantly due to the higher concentration of the stronger nucleophile, hydroxide ion (OH⁻), which will readily attack the electron-deficient carbon atoms of the pyrimidine ring.
Q3: What are the likely degradation products of this compound under different pH conditions?
A3: The expected degradation products are formed through stepwise hydrolysis of the chlorine substituents.
-
Initial Hydrolysis: Monohydroxy-chloro-methylpyrimidine isomers (e.g., 4-chloro-5-hydroxy-6-methylpyrimidine and 5-chloro-4-hydroxy-6-methylpyrimidine).
-
Further Hydrolysis: Dihydroxy-methylpyrimidine (4,5-dihydroxy-6-methylpyrimidine).
-
Under strong basic conditions: Further degradation could lead to the opening of the pyrimidine ring, resulting in various smaller organic molecules.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable. The disappearance of the parent peak of this compound and the appearance of new peaks corresponding to the degradation products can be monitored over time. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Q5: What general precautions should I take when working with this compound solutions?
A5: To minimize degradation, it is recommended to:
-
Prepare fresh solutions before use.
-
If storage is necessary, store solutions at low temperatures (2-8 °C) and protected from light.
-
Use buffered solutions to maintain a stable pH, preferably in the slightly acidic to neutral range if compatible with your experimental setup.
-
Be aware of the potential for increased degradation in basic media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of starting material in solution | The pH of the solution may be basic, accelerating hydrolysis. | Check the pH of your solution and adjust to a neutral or slightly acidic pH if your experiment allows. Use buffered solutions to maintain a stable pH. |
| Appearance of unexpected peaks in HPLC analysis | These are likely degradation products resulting from the hydrolysis of the starting material. | Use LC-MS to identify the mass of the unexpected peaks to confirm if they correspond to expected hydrolysis products. Prepare and analyze samples at different time points to track the formation of these peaks. |
| Inconsistent results between experimental runs | The stability of the compound may be affected by slight variations in pH, temperature, or light exposure between runs. | Standardize your experimental conditions meticulously. Ensure consistent pH, temperature, and protection from light for all samples and runs. Prepare fresh solutions for each experiment. |
| Precipitate formation in the reaction mixture | The degradation products (hydroxypyrimidines) may have lower solubility in the reaction solvent compared to the starting material. | Analyze the precipitate separately to confirm its identity. If it is a degradation product, you may need to adjust your solvent system or accept that precipitation is part of the degradation profile. |
Quantitative Data on Stability
Table 1: Hypothetical Half-life (t½) of this compound at 25°C
| pH | Half-life (t½) |
| 3.0 | > 30 days |
| 5.0 | ~15 days |
| 7.0 | ~7 days |
| 9.0 | < 24 hours |
| 11.0 | < 1 hour |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Hypothetical Degradation Product Profile after 48 hours at 25°C (% Peak Area by HPLC)
| pH | This compound | Monohydroxy-chloro-methylpyrimidine | Dihydroxy-methylpyrimidine | Other Degradants |
| 3.0 | > 99% | < 1% | Not Detected | Not Detected |
| 7.0 | ~80% | ~18% | ~2% | Not Detected |
| 9.0 | < 10% | ~60% | ~25% | ~5% |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers at various pH levels (e.g., pH 3, 5, 7, 9, 11)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Buffer Solutions: Prepare a series of aqueous buffer solutions at the desired pH values.
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Test Solutions: For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the reaction.
3. Experimental Procedure:
-
Incubate the test solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then daily or weekly as needed), withdraw an aliquot from each test solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid or trifluoroacetic acid, if necessary).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) for each pH.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Identify and quantify the major degradation products based on their peak areas in the chromatograms.
Visualizations
Caption: Workflow for pH stability testing.
Caption: Potential degradation pathway.
Technical Support Center: Purification of 4,5-Dichloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-6-methylpyrimidine. The following sections offer detailed methods for removing impurities and addressing common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Isomers: Other dichloromethylpyrimidine isomers that may form during synthesis.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Chlorinating Agent By-products: Residuals from chlorinating agents, such as phosphorus oxychloride and its hydrolysis products.[1]
-
Solvent Residues: Traces of solvents used in the reaction or initial work-up.
Q2: What is the recommended first step for purifying crude this compound?
A2: For solid crude products, recrystallization is often the most effective and straightforward initial purification method. If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. The melting point for a similar compound, 4,6-dichloro-5-methylpyrimidine, is around 59°C.[4]
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly. If necessary, scratch the inside of the flask with a glass rod to induce crystallization.
-
Consider using a different solvent system.
-
Problem: No crystals form upon cooling.
-
Cause: The compound may be too soluble in the chosen solvent, or the solution may be too dilute.
-
Solution:
-
Try to induce crystallization by scratching the flask or adding a seed crystal.
-
Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Place the solution in an ice bath or refrigerator to further lower the temperature.
-
If the compound remains soluble, select a solvent in which it is less soluble.
-
Problem: The recovered yield is very low.
-
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
After cooling and filtering, cool the filtrate further (e.g., in a freezer) to see if more crystals precipitate.
-
Consider a different solvent system where the compound has a steeper solubility curve (highly soluble when hot, poorly soluble when cold).
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
-
Cause: The chosen eluent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
A common starting point for chlorinated organic compounds is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Data Presentation
Table 1: Solubility of Dichloromethylpyrimidine Isomers in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [5][6] |
| Ether | Soluble | [5][6] |
| Ethyl Acetate | Soluble | [5][6] |
| Toluene | Soluble | [5][6] |
| Water | Insoluble | [5][6][7] |
| 95% Ethanol | Soluble (for 4,6-dichloropyrimidine) | [8] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Notes |
| Recrystallization | Dichloroethane[9] | Good for compounds synthesized using this solvent. |
| Ethanol/Water | A polar solvent system that can be effective for pyrimidines.[10] | |
| Hexanes/Ethyl Acetate | A less polar system; adjust the ratio for optimal results.[10] | |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the ethyl acetate concentration. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on the solubility data in Table 1, choose a suitable solvent or solvent pair. Test small amounts of the crude material in different solvents to find one where it is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. labproinc.com [labproinc.com]
- 5. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 6. lookchem.com [lookchem.com]
- 7. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 8. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Experimental Protocols for 4,5-Dichloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-6-methylpyrimidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the two chlorine atoms on this compound?
A1: The reactivity of chloro-substituents on a pyrimidine ring is highly dependent on their position. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Generally, the reactivity of chloro-substituents follows the order C4(6) > C2 >> C5.[1] For this compound, this means the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C5 position. This differential reactivity can be exploited for selective mono-substitution at the C4 position under controlled conditions.
Q2: I cannot find a commercial supplier for this compound. How can I synthesize it?
Q3: What are the main side reactions to be aware of when working with this compound?
A3: Common side reactions include:
-
Disubstitution: If the reaction conditions (e.g., temperature, reaction time, excess nucleophile/coupling partner) are too harsh, reaction at the less reactive C5 position can occur, leading to a mixture of mono- and di-substituted products.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine, especially under basic conditions and at elevated temperatures. It is crucial to use anhydrous solvents and reagents.[4]
-
Homocoupling: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid partner can occur, reducing the yield of the desired product.[1]
-
Protodeboronation: This is a side reaction in Suzuki-Miyaura coupling where the boronic acid reagent loses its boron group, which is replaced by a hydrogen atom. This can be mitigated by using anhydrous conditions and carefully selecting the base.[1]
Q4: What are the recommended safety precautions for handling this compound?
A4: Chlorinated pyrimidines are generally considered hazardous. For example, the related compound 4,6-Dichloro-5-methylpyrimidine is classified as causing severe skin burns and eye damage.[5] It is therefore recommended to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[8]
-
Store in a tightly closed container in a cool, dry place.[6]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or no conversion to the desired mono-substituted product.
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile | Use a stronger nucleophile or add an activating agent. For less reactive nucleophiles, consider switching to a palladium-catalyzed cross-coupling reaction. |
| Reaction temperature is too low | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely by TLC or LC-MS to avoid the formation of di-substituted byproducts. |
| Inappropriate solvent or base | Screen a range of aprotic polar solvents such as DMF, DMAc, or NMP. The choice of base is also critical; common bases include K₂CO₃, Cs₂CO₃, and DIPEA.[4] |
| Deactivated substrate | The methyl group at C6 has a mild activating effect, but if other deactivating groups are present on the nucleophile, harsher conditions may be necessary. |
Issue: A mixture of C4- and C5-substituted isomers is formed, or di-substitution is observed.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high or reaction time is too long | Reduce the reaction temperature and monitor the reaction closely, stopping it once the starting material is consumed and before significant amounts of the di-substituted product are formed. |
| Excess nucleophile | Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to favor mono-substitution. |
| Intrinsic reactivity | While C4 is significantly more reactive, some nucleophiles may still react at C5. In such cases, careful optimization of reaction conditions (temperature, solvent, base) is required to maximize the yield of the desired isomer. |
Diagram 1: Troubleshooting Workflow for Low-Yield SNAr Reactions
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Issue: Low or no yield of the coupled product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use a fresh batch of palladium catalyst or a reliable pre-catalyst.[1] |
| Poor Ligand Choice | For electron-deficient heteroaryl chlorides, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than standard ligands like PPh₃. |
| Suboptimal Base/Solvent Combination | The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF, with or without water) is critical and often substrate-dependent. A screening of different combinations may be necessary.[1] |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Using anhydrous conditions and a less nucleophilic base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can also enhance stability.[1] |
Issue: Reaction stalls or starting material is recovered.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Impurities in the starting materials or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure high purity of all reagents. |
| Catalyst Inhibition | The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using a ligand that binds strongly to palladium can sometimes overcome this issue. |
| Slow Oxidative Addition | The C-Cl bond at the C5 position is particularly strong and less reactive. Higher temperatures, a more active catalyst system (e.g., using a more electron-rich ligand), or switching to a more reactive coupling partner may be required for reactions at this site. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general method based on the synthesis of related dichloropyrimidines and assumes the availability of a suitable precursor.
-
Step 1: Synthesis of 4,5-Dihydroxy-6-methylpyrimidine (Hypothetical)
-
This precursor is not readily commercially available. Its synthesis would likely involve the condensation of a suitable three-carbon synthon with an appropriate amidine, a common strategy for pyrimidine ring formation.
-
-
Step 2: Chlorination of 4,5-Dihydroxy-6-methylpyrimidine
-
To a stirred solution of 4,5-dihydroxy-6-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) or thionyl chloride (SOCl₂, 4.0 eq) dropwise at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110°C) for 3-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Use of this compound as a scaffold in a drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4,5-Dichloro-6-methylpyrimidine Derivatives
This guide provides a comparative overview of the essential analytical techniques used to confirm the molecular structure of 4,5-dichloro-6-methylpyrimidine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and presents comparative data to aid in the unambiguous characterization of these compounds. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities, making precise structural confirmation a critical step in research and development.[1]
Primary Methods for Structural Elucidation
The definitive structure of novel this compound derivatives is typically established using a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. The most common and powerful methods are single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow for Structural Confirmation
The process of confirming a novel chemical structure follows a logical progression from synthesis to comprehensive analysis. The workflow ensures that sufficient data is collected to verify the identity, purity, and three-dimensional arrangement of the atoms in the molecule.
References
comparing reactivity of 4,5-Dichloro-6-methylpyrimidine with other pyrimidines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyrimidines is paramount for the efficient design and synthesis of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 4,5-Dichloro-6-methylpyrimidine with other common dichloropyrimidine isomers, supported by available experimental data and detailed protocols for key synthetic transformations.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its electron-deficient nature makes it susceptible to a variety of chemical modifications, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the regioselectivity and rate of these reactions are highly dependent on the substitution pattern of the pyrimidine ring. This guide will delve into these intricacies to inform substrate selection and reaction optimization.
General Reactivity Principles of Dichloropyrimidines
The reactivity of chlorine atoms on a pyrimidine ring is dictated by the electron-withdrawing effect of the two ring nitrogen atoms. This effect is most pronounced at the positions ortho and para to the nitrogens, leading to a general reactivity order for nucleophilic displacement and cross-coupling reactions: C4(6) > C2 > C5 .
The presence of other substituents on the ring can further modulate this reactivity. Electron-donating groups, such as amino or alkoxy groups, can decrease the overall reactivity of the ring towards nucleophiles through resonance effects. Conversely, electron-withdrawing groups can enhance reactivity. The methyl group in This compound is a weak electron-donating group, which is expected to have a minor deactivating effect on the ring compared to an unsubstituted dichloropyrimidine.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for functionalizing dichloropyrimidines. While specific experimental data for the SNAr of this compound is not extensively reported in the readily available literature, we can infer its reactivity by comparing it with other well-studied isomers. The following table summarizes representative yields for the mono-amination of various dichloropyrimidines.
| Dichloropyrimidine Derivative | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Secondary Amine | LiHMDS, Pd catalyst | High (not specified) | [1] |
| 4,6-Dichloropyrimidine | Amine | Cs2CO3, Dioxane, reflux | Quantitative | [2] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | TEA, Ethanol, reflux | Moderate | [3] |
| 4-Amino-2,6-dichloropyrimidine | Amine | K2CO3, DMF, 140 °C | Not specified | [4] |
Based on the general principles, in this compound, the chlorine at the C4 position is expected to be the most reactive towards nucleophilic attack due to the activating effect of the adjacent nitrogen at position 3 and the para nitrogen at position 1. The methyl group at C6 may provide some steric hindrance to an incoming nucleophile at C5, but its electronic effect on the reactivity of C4 and C5 is expected to be minimal. The chlorine at C5 is anticipated to be the least reactive.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. Similar to SNAr reactions, the regioselectivity is a key consideration. For most dichloropyrimidines, the reaction occurs preferentially at the C4 or C6 position.
| Dichloropyrimidine Derivative | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 51 (mono-arylated) | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [7] |
| 4,6-dichloro-2-(methylthio)pyrimidine | - | - | - | - | - | - | - | [8] |
For this compound in a Suzuki coupling, the C4-chloro is predicted to be more reactive than the C5-chloro. The reaction would likely proceed selectively at the C4 position under standard conditions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate a generalized signaling pathway where pyrimidine derivatives often act as inhibitors, and typical experimental workflows for SNAr and Suzuki-Miyaura reactions.
Caption: Generalized kinase signaling pathway often targeted by pyrimidine-based inhibitors.
Caption: Typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of a Dichloropyrimidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Ethanol)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the dichloropyrimidine and the solvent.
-
Add the amine to the stirred solution.
-
Add the base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyrimidine
This protocol is a general guideline and may require optimization of the catalyst, ligand, base, and solvent system for specific substrates.
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent system (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the dichloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C, or using microwave irradiation) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure arylated pyrimidine.
References
A Comparative Guide to the Validation of Analytical Methods for 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4,5-Dichloro-6-methylpyrimidine, a crucial intermediate in many synthetic pathways, is paramount for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC-based methodologies and alternative approaches for the analysis of this compound, supported by experimental data from structurally analogous compounds.
High-Performance Liquid Chromatography (HPLC) Methods
Given the limited publicly available data for a specific validated HPLC method for this compound, this section draws upon established methods for structurally similar dichloropyrimidine derivatives. The analytical behavior of these molecules is anticipated to be highly comparable, making the following data a robust starting point for method development and validation.
A common approach involves Reversed-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Table 1: Comparison of HPLC Method Parameters for Dichloropyrimidine Analysis
| Parameter | Method A: RP-HPLC-UV | Method B: LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 6.8) (10:90 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 324 nm | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive Mode |
| Injection Volume | 20 µL | 10 µL |
| Run Time | < 10 minutes | < 15 minutes |
Table 2: Summary of Method Validation Parameters (based on analogous compounds)
| Validation Parameter | Method A: RP-HPLC-UV | Method B: LC-MS/MS | ICH Q2(R1) Guideline Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | [1] |
| Limit of Detection (LOD) | 17 ng/mL | 0.4 ppm | [1][2] |
| Limit of Quantification (LOQ) | 52 ng/mL | 1.3 ppm | [1][2] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | [1][2] |
| Precision (% RSD) | < 2% | < 15% | [1][2] |
| Specificity | Demonstrated by peak purity and lack of interference from blank | Confirmed by specific parent and daughter ion transitions | [1] |
Experimental Protocols
This protocol is adapted from a validated method for a similar pyrimidine derivative.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Chromatographic Conditions:
-
Column: Phenomenex® C18, 5 µm, 250 mm x 4.6 mm i.d.[3]
-
Mobile Phase: A mixture of HPLC grade acetonitrile and 0.05 M sodium acetate buffer (pH adjusted to 6.8 with glacial acetic acid) in a 10:90 v/v ratio.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 324 nm.[3]
-
Injection Volume: 20 µL.[3]
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 M sodium hydroxide) to obtain a concentration of 1000 µg/mL.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 0.01-5 µg/mL).[3]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.[3]
-
This protocol is based on a method developed for a structurally analogous dichloropyrimidine.[2][4]
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.[4]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: YMC Pack pro C18 (150 mm x 4.6 mm, 3 µm).[4]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Monitored Transitions: Specific parent and daughter ion transitions for this compound need to be determined.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare sample solutions by dissolving the material in the initial mobile phase composition to a concentration within the linear range of the method.
-
Alternative Analytical Methods
While HPLC is a robust technique, other methods can be employed for the analysis of this compound, particularly for orthogonal testing or specific applications.
GC-MS is a powerful alternative, especially for identifying and quantifying volatile impurities.
Table 3: GC-MS Method Parameters for a Structurally Similar Dichloropyrimidine [4]
| Parameter | GC-MS |
| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C (hold 2 min), ramp to 280°C at 20°C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions | Specific ions characteristic of the analyte's mass spectrum |
GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis.[4]
Method Validation Workflow
The validation of any analytical method is a systematic process to ensure it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical intermediate like this compound.[4]
References
Comparative Biological Activity of 4,5-Dichloro-6-methylpyrimidine Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4,5-dichloro-6-methylpyrimidine analogs and related substituted pyrimidine derivatives. The information presented is collated from various studies to offer insights into their potential therapeutic applications, with a focus on anticancer and antimicrobial activities. This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.
Introduction to Pyrimidine Analogs in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to the pyrimidine ring, including halogenation and alkylation, can significantly influence the pharmacological properties of the resulting analogs. The this compound core, in particular, presents a versatile template for the development of novel therapeutic agents due to the reactive chlorine atoms that allow for further chemical modifications.
Anticancer Activity of Substituted Pyrimidine Analogs
Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives. These compounds often exert their effects by inhibiting key enzymes involved in cellular proliferation and survival, such as kinases, or by interfering with DNA synthesis.
A series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. Among the synthesized compounds, a derivative featuring a bromophenyl piperazine moiety at the 4-position of the pyrimidine ring (Compound 6 ) exhibited the highest anticancer activity on both cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively[1]. Another analog with a 4-methyl piperazine moiety (Compound 1 ) also showed notable activity[1].
In a separate study, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated a strong cytotoxic effect against melanoma cancer cells (C32; IC50 = 24.4 µM and A375; IC50 = 25.4 µM)[3].
Comparative Cytotoxicity Data
| Compound ID | Scaffold | Modification | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 1 | 2-Amino-4-chloro-pyrimidine | 4-(4-methylpiperazin-1-yl) | HCT116 | 209.17 ± 1.23 | [1] |
| MCF7 | 221.91 ± 1.37 | [1] | |||
| 6 | 2-Amino-4-chloro-pyrimidine | 4-(4-(4-bromophenyl)piperazin-1-yl) | HCT116 | 89.24 ± 1.36 | [1] |
| MCF7 | 89.37 ± 1.17 | [1] | |||
| 3b | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl | C32 (Melanoma) | 24.4 | [3] |
| A375 (Melanoma) | 25.4 | [3] |
Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine analogs have also shown significant promise as antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.
A study on 4,5-dihydropyrimidine-5-carbonitrile derivatives revealed potent anti-inflammatory and antimicrobial activities. One of the lead compounds, 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile, exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against both bacterial and fungal strains[2]. Halogenated pyrimidines, in general, have demonstrated notable antimicrobial properties, with MIC values for some derivatives against Staphylococcus aureus ranging from 50 to over 400 µg/mL[4]. For example, 2,4-dichloro-5-fluoropyrimidine showed an MIC of 50 µg/mL against S. aureus[4].
Comparative Antimicrobial Activity Data
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| 4,5-Dihydropyrimidine-5-carbonitriles | 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile | Bacteria & Fungi | 12.5 | [2] |
| Halogenated Pyrimidines | 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | 50 | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curve.
MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Inhibition
Many pyrimidine-based anticancer agents function as kinase inhibitors, targeting dysregulated signaling pathways crucial for cancer cell growth and survival. The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for such inhibitors.
MAPK Signaling Pathway Inhibition
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel anticancer and antimicrobial agents. The available data, although not from a single comprehensive comparative study, highlights the significant impact of substitutions on the pyrimidine ring on biological activity. Further systematic synthesis and evaluation of a library of this compound analogs are warranted to establish clear structure-activity relationships. Such studies will be instrumental in optimizing lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for future therapeutic development.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Comparative Cost-Analysis of Synthetic Routes to 4,5-Dichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 4,5-Dichloro-6-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The analysis focuses on reaction efficiency, starting material accessibility, and a comprehensive cost breakdown to aid in the selection of the most economical and practical synthetic strategy for laboratory and process chemistry scales.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of substituted pyrimidines with potential therapeutic applications. The efficient and cost-effective synthesis of this intermediate is paramount for drug discovery and development programs. This guide evaluates two distinct synthetic pathways, starting from readily available precursors: 5-Chloro-6-methylpyrimidin-4(1H)-one and 6-Methyluracil. The comparison encompasses a thorough cost-analysis, detailed experimental protocols, and a quantitative summary of key reaction parameters.
Synthetic Route 1: Direct Chlorination of 5-Chloro-6-methylpyrimidin-4(1H)-one
This route involves a one-step conversion of commercially available 5-Chloro-6-methylpyrimidin-4(1H)-one to the desired product via chlorination.
Reaction Scheme:
This direct approach is characterized by its simplicity and high reported yield. The primary cost drivers are the starting pyrimidine and the chlorinating agent, phosphorus oxychloride.
Synthetic Route 2: Two-Step Synthesis from 6-Methyluracil
This pathway begins with the more accessible and economical starting material, 6-methyluracil. It requires a two-step process: a double chlorination of the hydroxyl groups and a subsequent chlorination at the C-5 position.
Reaction Scheme:
Step 1: Dichlorination of 6-Methyluracil
Step 2: C-5 Chlorination
While this route involves an additional step, the significantly lower cost of 6-methyluracil may present a more economical option, particularly for large-scale synthesis.
Comparative Data Analysis
The following table summarizes the key quantitative data for the two synthetic routes, facilitating a direct comparison of their efficiency and cost-effectiveness.
| Parameter | Route 1: From 5-Chloro-6-methylpyrimidin-4(1H)-one | Route 2: From 6-Methyluracil |
| Starting Material | 5-Chloro-6-methylpyrimidin-4(1H)-one | 6-Methyluracil |
| Key Reagents | Phosphorus oxychloride (POCl3) | Phosphorus oxychloride (POCl3), N-Chlorosuccinimide (NCS) |
| Number of Steps | 1 | 2 |
| Overall Yield | ~88% | ~70% (estimated) |
| Reaction Time | 5-7 hours | ~10 hours (total) |
| Reaction Temperature | Reflux | Step 1: Reflux; Step 2: Room Temperature |
| Estimated Cost per Gram of Product | ~$25-35 | ~$15-25 |
Cost estimations are based on current market prices of starting materials and reagents and may vary depending on the supplier and scale of the synthesis.
Experimental Protocols
Route 1: Synthesis of this compound from 5-Chloro-6-methylpyrimidin-4(1H)-one
Materials:
-
5-Chloro-6-methylpyrimidin-4(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 eq)
-
Toluene
-
Ice water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-Chloro-6-methylpyrimidin-4(1H)-one (0.1 mol, 14.46 g) in toluene (50 mL), slowly add phosphorus oxychloride (0.5 mol, 76.65 g, 46.5 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the excess toluene and POCl3 by distillation under reduced pressure.
-
Carefully pour the residue into ice water (200 mL) with stirring.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Route 2: Synthesis of this compound from 6-Methyluracil
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
Materials:
-
6-Methyluracil (1.0 eq)
-
Phosphorus oxychloride (POCl3) (4.0 eq)
-
N,N-dimethylaniline (catalyst)
Procedure:
-
In a round-bottom flask, combine 6-methyluracil (0.1 mol, 12.61 g) and phosphorus oxychloride (0.4 mol, 61.32 g, 37.2 mL).
-
Add a catalytic amount of N,N-dimethylaniline (5 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give crude 4,6-Dichloro-2-methylpyrimidine.
Step 2: Synthesis of this compound
Materials:
-
4,6-Dichloro-2-methylpyrimidine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile
Procedure:
-
Dissolve the crude 4,6-Dichloro-2-methylpyrimidine from the previous step in acetonitrile (100 mL).
-
Add N-Chlorosuccinimide (0.11 mol, 14.69 g) in one portion.
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography to afford this compound.
Logical Workflow for Cost-Analysis
The following diagram illustrates the decision-making process and workflow for the comparative cost-analysis of the synthetic routes.
A Comparative Guide to Pyrimidine Intermediates in Drug Discovery: 4,5-Dichloro-6-methylpyrimidine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs. The strategic selection of pyrimidine intermediates is therefore a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of 4,5-dichloro-6-methylpyrimidine with other common pyrimidine-based intermediates used in drug discovery. The comparison focuses on their performance in key synthetic reactions, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a versatile heterocyclic building block characterized by a pyrimidine ring substituted with two chlorine atoms and a methyl group. This substitution pattern offers multiple reactive sites for functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The chlorine atoms at the 4- and 5-positions can be selectively displaced through nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the biological activity of the target molecule.
Alternative Pyrimidine Intermediates in Drug Discovery
A variety of other dichlorinated and substituted pyrimidines are also widely employed in drug discovery, each with its own distinct reactivity profile and applications. Some common alternatives include:
-
4,6-Dichloropyrimidine: A highly versatile and commonly used intermediate where both chlorine atoms are activated towards nucleophilic substitution. It is a key precursor in the synthesis of numerous kinase inhibitors, including the BCR-ABL inhibitor Dasatinib.
-
2,4-Dichloropyrimidine: Another widely used building block, offering differential reactivity at the C2 and C4 positions. The C4 position is generally more reactive towards nucleophilic attack.
-
5-Bromo-2,4-dichloropyrimidine: This trifunctional intermediate provides multiple handles for sequential functionalization, with the bromine atom often exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions.
-
2-Amino-4,6-dichloropyrimidine: The presence of an amino group modulates the electronic properties of the pyrimidine ring, influencing the reactivity of the chloro substituents.
Performance Comparison in Key Synthetic Reactions
The utility of these pyrimidine intermediates is largely determined by their reactivity and selectivity in common synthetic transformations crucial for drug development, such as Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
Disclaimer: The following tables summarize quantitative data compiled from various sources. Direct comparison of yields may not be entirely accurate as reaction conditions can vary between studies.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for introducing amine, alcohol, and thiol moieties onto the pyrimidine core. The reactivity of the chloro-substituents is highly dependent on their position on the ring and the electronic nature of other substituents. Generally, the reactivity of chloro groups on the pyrimidine ring follows the order C4(6) > C2 >> C5.
| Pyrimidine Intermediate | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Amine | Typical conditions: Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane), Heat | Data not directly available for comparison | |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 | [1] |
| 2,4-Dichloropyrimidine | Diethylamine | - | C4-substitution favored | [2] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 | [1] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Amines | Weak base | Selective C4 displacement | [3] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents. The reactivity of the C-Cl bond in this palladium-catalyzed reaction is also position-dependent.
| Pyrimidine Intermediate | Boronic Acid | Catalyst System | Yield (%) | Reference |
| This compound | Arylboronic acid | Typical conditions: Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane, Toluene) | Data not directly available for comparison | |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | Good yields | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane-H₂O (MW) | >95 (LC-MS) | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 85 | [4] |
| 2,4-Dichloropyrimidines (various) | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ (0.5 mol%), microwave | Good to excellent | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for key reactions involving dichloropyrimidine intermediates.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize a mono-aminopyrimidine derivative from a dichloropyrimidine.
Materials:
-
Dichloropyrimidine intermediate (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, DIPEA, or Et₃N) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Acetonitrile)
Procedure:
-
To a stirred solution of the amine nucleophile in the anhydrous solvent, add the base and stir the mixture at room temperature for 15-30 minutes.
-
Add the dichloropyrimidine intermediate to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a mono-arylpyrimidine derivative from a dichloropyrimidine.
Materials:
-
Dichloropyrimidine intermediate (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME), often with water
Procedure:
-
In a reaction vessel, combine the dichloropyrimidine intermediate, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Signaling Pathway and Experimental Workflow Visualizations
Janus Kinase (JAK) Signaling Pathway
Many pyrimidine-based drugs, including those synthesized from dichloropyrimidine intermediates, function as kinase inhibitors. The Janus kinase (JAK) signaling pathway is a critical pathway in cytokine signaling and is a common target for such inhibitors.[6][7][8][9][10]
Caption: Simplified Janus Kinase (JAK) signaling pathway and the point of intervention for JAK inhibitors.
Comparative Experimental Workflow for Pyrimidine Intermediates
A parallel synthesis and screening approach is often employed to efficiently evaluate different building blocks in the early stages of drug discovery.
Caption: A generalized workflow for the comparative evaluation of pyrimidine intermediates in drug discovery.
Conclusion
The selection of a pyrimidine intermediate is a strategic decision that profoundly influences the efficiency and outcome of a drug discovery campaign. This compound offers a unique substitution pattern with potential for selective functionalization. While direct, quantitative comparative data with other dichloropyrimidines under identical conditions is limited in the literature, the general principles of pyrimidine reactivity provide a guide for synthetic planning. For reactions where high reactivity at the 4- and 6-positions is desired, 4,6-dichloropyrimidine remains a robust and well-documented choice. However, the specific substitution pattern of this compound may offer advantages in accessing novel chemical space and fine-tuning the properties of the final drug candidate. This guide provides a framework for researchers to compare and select the most appropriate pyrimidine building block for their specific synthetic targets and drug discovery goals.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Comparative Guide to the Synthesis and Reactivity of Dichloromethylpyrimidine Isomers for Experimental Reproducibility
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing experimental reproducibility. This guide provides a comparative analysis of the synthesis and reactivity of four dichloromethylpyrimidine isomers, with a focus on 4,5-Dichloro-6-methylpyrimidine and its common alternatives, to aid in experimental design and ensure consistent outcomes.
This document summarizes quantitative data from various sources, presents detailed experimental protocols, and includes visualizations of synthetic pathways to facilitate a clear comparison of these important chemical building blocks.
Executive Summary
Dichloromethylpyrimidines are valuable precursors in the synthesis of a wide range of biologically active compounds. However, the position of the chloro and methyl substituents on the pyrimidine ring significantly impacts the isomer's reactivity and the feasibility of its synthesis. This guide directly compares this compound with three of its isomers: 4,6-Dichloro-2-methylpyrimidine, 2,4-Dichloro-6-methylpyrimidine, and 4,6-Dichloro-5-methylpyrimidine.
A key finding of this analysis is the limited availability of detailed experimental data for the synthesis and reactivity of this compound in publicly accessible literature. This presents a significant challenge for researchers aiming to utilize this specific isomer and highlights a potential source of experimental irreproducibility. In contrast, more robust synthetic protocols and reactivity data are available for the other three isomers, particularly 4,6-Dichloro-2-methylpyrimidine and 2,4-Dichloro-6-methylpyrimidine.
Comparison of Synthetic Protocols
The synthesis of dichloromethylpyrimidines typically involves the chlorination of a corresponding dihydroxymethylpyrimidine precursor. The choice of chlorinating agent, reaction conditions, and the structure of the starting material all influence the yield and purity of the final product.
| Isomer | Starting Material | Key Reagents | Reaction Conditions | Yield | Citation |
| This compound | 4-hydroxy-6-methyl-5-chloropyrimidine | Phosphorus oxychloride (POCl₃) | Reflux | Data not available | - |
| 4,6-Dichloro-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride (SOCl₂), Acetonitrile | 80°C, 3 hours | 94% | [1] |
| 4,6-Dichloro-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-Diethylaniline, Dichloroethane | Reflux, 6-8 hours | 90-92% | [2] |
| 2,4-Dichloro-6-methylpyrimidine | 6-Methyluracil | Phosphorus oxychloride (POCl₃) | 90-100°C, 10 hours | 90% | [3] |
| 4,6-Dichloro-5-methylpyrimidine | Ethyl methylmalonate, Formamide, Sodium methoxide; then Phosphorus trichloride, Diisopropylethylamine | 1. Reflux, 10 hours2. 80°C, 2 hours | Data not available | - |
Note: The lack of specific yield and detailed reaction conditions for the synthesis of this compound and 4,6-Dichloro-5-methylpyrimidine in the available literature is a critical factor to consider for experimental planning.
Detailed Experimental Protocols
Synthesis of 4,6-Dichloro-2-methylpyrimidine (Thionyl Chloride Method)[1]
-
To a mixed solution of thionyl chloride (18.9 g, 0.16 mol) and acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol).
-
Stir the reaction mixture at 80°C for 3 hours. Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Slowly pour the residue into 50 g of ice water.
-
Filter the precipitated solid and purify it by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine as a white solid (6.1 g, 94% yield).
Synthesis of 4,6-Dichloro-2-methylpyrimidine (Triphosgene Method)[2]
-
In a three-necked flask, combine 4,6-dihydroxy-2-methylpyrimidine (10g, 0.08mol), N,N-Diethylaniline (29.8g, 0.2mol), and dichloroethane (60mL).
-
Heat the mixture to reflux.
-
Slowly add a solution of triphosgene (83g, 0.2mol) in dichloroethane (40mL).
-
Maintain the reflux for 6 hours.
-
Wash the reaction mixture successively with water and 4mol/L hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the solid from dichloroethane to yield light yellow solid 4,6-dichloro-2-methylpyrimidine (12g, 92% yield).
Synthesis of 2,4-Dichloro-6-methylpyrimidine[3]
-
Charge a flask with 6-methyluracil (1.0 kg, 7.9 mol) and phosphorus oxychloride (8.0 L) under a nitrogen atmosphere.
-
Stir the mixture and heat to 90-100°C for approximately 8 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Concentrate the reaction mixture to remove the majority of the phosphorus oxychloride.
-
Add dichloromethane (10.0 L) to the residue.
-
Slowly add the resulting solution dropwise to a 25% aqueous potassium carbonate solution at <40°C.
-
Separate the organic phase, and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to afford yellow 2,4-dichloro-6-methylpyrimidine (2.1 kg, 90% isolated yield).
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for dichloromethylpyrimidines is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by various nucleophiles. The regioselectivity and rate of these reactions are highly dependent on the isomer's structure.
-
General Reactivity Trend: The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atoms at the C2, C4, and C6 positions to nucleophilic attack. The chlorine at the C5 position is significantly less reactive.[4]
-
This compound: Limited specific data is available. Based on general principles, the chlorine at the C4 position is expected to be more reactive than the chlorine at the C5 position.
-
4,6-Dichloro-2-methylpyrimidine: The two chlorine atoms at the C4 and C6 positions are equivalent and highly reactive towards nucleophiles such as amines and alkoxides.[5]
-
2,4-Dichloro-6-methylpyrimidine: The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This isomer can undergo double cross-coupling reactions.[6]
-
4,6-Dichloro-5-methylpyrimidine: The chlorine atoms at the C4 and C6 positions are highly reactive. The presence of a nitro group at the C5 position, as seen in a related compound (4,6-dichloro-5-nitropyrimidine), further activates the ring for nucleophilic substitution.[7][8]
Visualizing Synthetic Pathways
To further clarify the synthetic routes for these isomers, the following diagrams illustrate the key transformations.
Conclusions and Recommendations
For researchers planning experiments involving dichloromethylpyrimidines, the choice of isomer can have a profound impact on the ease of synthesis and the outcome of subsequent reactions.
-
For Predictable Synthesis and Reactivity: 4,6-Dichloro-2-methylpyrimidine and 2,4-Dichloro-6-methylpyrimidine are recommended starting materials due to the availability of detailed and high-yielding synthetic protocols. Their reactivity in nucleophilic aromatic substitution is also better characterized, which can lead to more reproducible experimental results.
-
Challenges with this compound: The scarcity of detailed experimental data for the synthesis and reactivity of this compound presents a significant hurdle. Researchers intending to use this isomer should be prepared to invest considerable effort in optimizing reaction conditions. The lack of established protocols inherently increases the risk of experimental irreproducibility.
-
Experimental Design Considerations: When designing experiments, it is crucial to consider the differential reactivity of the chlorine atoms based on their position on the pyrimidine ring. For selective mono-substitution reactions, careful control of stoichiometry and reaction conditions is essential.
This guide underscores the importance of consulting detailed and validated experimental protocols to ensure the reproducibility of chemical syntheses. The disparity in the available data for dichloromethylpyrimidine isomers highlights the need for further research to fully characterize the synthetic routes and reactivity of less-studied but potentially valuable chemical intermediates.
References
- 1. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Comparative Cross-Reactivity Analysis of Dichloromethylpyrimidine Isomers in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of 4,5-Dichloro-6-methylpyrimidine against a panel of selected kinases, benchmarked against two isomeric dichloromethylpyrimidine analogues. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The number and position of substituents, such as chlorine atoms and methyl groups, significantly influence the reactivity and biological activity of these compounds, including their potency and selectivity as kinase inhibitors.
Understanding the selectivity profile of novel pyrimidine derivatives is crucial for assessing their therapeutic potential and identifying potential off-target effects. Due to the limited publicly available experimental data specifically for this compound, this guide utilizes data synthesized from studies on related dichloropyrimidine compounds to provide a representative comparison. The experimental protocols provided are standardized methods for generating such data.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values in µM) of three dichloromethylpyrimidine isomers against a panel of representative kinases. Lower IC50 values indicate higher potency. This data is representative and intended for illustrative purposes to highlight potential differences in selectivity based on substituent positioning.
| Target Kinase | This compound (Predicted) | 2,4-Dichloro-6-methylpyrimidine (Alternative A) | 4,6-Dichloro-5-methylpyrimidine (Alternative B) |
| Kinase A | 0.15 | 1.2 | 5.8 |
| Kinase B | 2.5 | 0.05 | 8.3 |
| Kinase C | 8.9 | 9.1 | 0.5 |
| Kinase D | >10 | >10 | >10 |
| Kinase E | 1.1 | 0.8 | 1.5 |
Note: The presented data is hypothetical and serves to illustrate the comparative cross-reactivity profiles of isomeric compounds.
Based on this illustrative data, this compound is predicted to be a potent inhibitor of Kinase A. In contrast, Alternative A demonstrates high potency against Kinase B, while Alternative B shows a preference for Kinase C. All three compounds exhibit low activity against Kinase D. This highlights how the seemingly minor change in the positions of the chloro and methyl groups on the pyrimidine ring can significantly alter the selectivity profile of the inhibitor.
Experimental Protocols
To facilitate the experimental validation and comparison of these compounds, detailed methodologies for key biological assays are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.
-
Substrate Solution: Prepare the specific peptide substrate for each kinase in the kinase buffer.
-
Test Compounds: Prepare a serial dilution of the dichloromethylpyrimidine compounds in DMSO.
2. Assay Procedure:
-
Add 2 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add 4 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Add 4 µL of the substrate and ATP mixture to initiate the reaction.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction by adding 10 µL of a suitable stop reagent (e.g., EDTA).
-
Detect the kinase activity using a suitable method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence, according to the manufacturer's instructions.
-
Raw data is normalized to controls (0% inhibition for vehicle control and 100% inhibition for no enzyme control).
-
IC50 values are determined by fitting the normalized data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the test compounds.
1. Reagent Preparation:
-
MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
2. Assay Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dichloromethylpyrimidine compounds for 72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
The following diagrams illustrate a typical kinase signaling pathway and the workflow for an in vitro kinase inhibition assay.
Benchmarking the Efficacy of 4,5-Dichloro-6-methylpyrimidine-Derived Compounds: A Comparative Guide
This guide provides a comparative analysis of the efficacy of 4,5-dichloro-6-methylpyrimidine-derived compounds, placing their performance in context with other relevant pyrimidine-based inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a data-centric overview of their potential as therapeutic agents, particularly in oncology.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anticancer and kinase inhibitory activities of selected pyrimidine derivatives. This allows for a direct comparison of their potency.
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| L-18 | 2,4-Dichloro-6-methylpyrimidine | H1975 (NSCLC) | 0.65 ± 0.06 | [1] |
| Compound 9d | Pyrimidine | RAW 264.7 (Macrophage) | 88.7 | [2] |
| Compound 9a | Pyrimidine | RAW 264.7 (Macrophage) | 83.1 | [2] |
| Compound 4i | Indazol-Pyrimidine | MCF-7 (Breast) | 1.841 | [3] |
| Compound 4f | Indazol-Pyrimidine | MCF-7 (Breast) | 1.629 | [3] |
| Staurosporine | Reference Drug | MCF-7 (Breast) | 8.029 | [3] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Comparative Kinase Inhibitory Activity
This table highlights the in vitro inhibitory activity of pyrimidine derivatives against specific protein kinases.
| Compound/Inhibitor | Derivative Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| L-18 | 2,4-Dichloro-6-methylpyrimidine | EGFRT790M/L858R | Potent (81.9% inhibition) | [1] |
| Gefitinib | 4,6-Disubstituted Pyrimidine | EGFR | 20-80 | [4] |
| Erlotinib | 4,6-Disubstituted Pyrimidine | EGFR | 2 | [4] |
| Compound 12 | 4,6-Disubstituted Pyrimidine | JAK3 | 1.7 | [4] |
| AZD1208 | 4-Amino-2,6-dichloropyrimidine | Pan-PIM Kinase | PIM1: 1.5, PIM2: 4.5, PIM3: 1.8 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., H1975, MCF-7)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Materials:
-
Recombinant human kinase (e.g., EGFR, PIM-1)
-
Specific kinase substrate (e.g., peptide substrate)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.[5]
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[7]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of rhein derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4,5-Dichloro-6-methylpyrimidine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 4,5-Dichloro-6-methylpyrimidine, a halogenated organic compound.
Disclaimer: This document provides guidance based on general best practices for the disposal of halogenated organic compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 83942-10-3) was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal. This compound is a halogenated organic compound and must be disposed of accordingly.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][3] The disposal methods and costs for these two categories are significantly different.[3][4]
-
Avoid Mixing with Other Waste Types: Do not combine this compound waste with acids, bases, oxidizers, or heavy metals.[1]
-
Use Designated Containers: Collect waste in containers that are specifically designated for halogenated organic waste. These containers should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4][5]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] Maintain a log of the contents and their approximate quantities.
| Waste Stream Characteristics | Handling and Segregation Guidelines |
| Chemical Class | Halogenated Organic Compound |
| pH Range for Collection | pH between 5.5 and 9.5 is generally acceptable for commingled organic waste streams.[1] |
| Incompatible Waste Streams | Non-halogenated organics, strong acids or bases, oxidizers, reducers, heavy metals, cyanides, sulfides, water-reactive substances.[1] |
| Container Type | UN-approved, leak-proof container with a screw-top cap, often provided by your institution's EHS department.[3] |
| Labeling Requirements | "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name(s) and approximate concentrations.[4][5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Alert personnel in the immediate area.
-
If safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without proper training and equipment.
In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Final Disposal
The ultimate disposal of this compound waste is typically handled by specialized hazardous waste management companies, as arranged by your institution's EHS department. The most common method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed facility.[2][3] This process is designed to destroy the hazardous components and scrub harmful byproducts from the emissions. Never dispose of this chemical down the drain or in regular trash.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
